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  • Product: 3-Bromo-5-methyl-2-propoxypyridine

Core Science & Biosynthesis

Foundational

Executive Summary: The Lipophilic Pyridine Scaffold

Technical Monograph: 3-Bromo-5-methyl-2-propoxypyridine CAS: 1289096-91-8 Formula: C₉H₁₂BrNO Molecular Weight: 230.10 g/mol 3-Bromo-5-methyl-2-propoxypyridine (CAS 1289096-91-8) is a specialized heterocyclic building blo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-Bromo-5-methyl-2-propoxypyridine

CAS: 1289096-91-8 Formula: C₉H₁₂BrNO Molecular Weight: 230.10 g/mol

3-Bromo-5-methyl-2-propoxypyridine (CAS 1289096-91-8) is a specialized heterocyclic building block utilized in the optimization of small-molecule drug candidates.[1] Unlike generic pyridine intermediates, this molecule offers a pre-installed "triad of functionality" designed for late-stage medicinal chemistry:

  • C2-Propoxy Group: A lipophilic anchor that improves permeability and occupies hydrophobic pockets (e.g., in TRPV1 or Kinase domains).

  • C3-Bromine: A high-fidelity handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of complex biaryl systems.

  • C5-Methyl: A metabolic blocker that inhibits oxidation at the typically reactive C5 position, extending the half-life (

    
    ) of the final pharmacophore.
    

This guide details the synthesis, reactivity, and application of this core in high-value drug discovery workflows.

Chemical Profile & Physical Properties[2][3][4][5][6][7]

PropertySpecificationRelevance to Protocol
Appearance Clear to pale yellow oil / Low-melting solidPurity indicator; darkens upon oxidation.
Boiling Point ~260°C (Predicted)High thermal stability allows for high-temp cross-coupling.
Solubility DCM, THF, EtOAc, TolueneCompatible with standard organic synthesis solvents.
LogP ~3.2 (Predicted)Indicates significant lipophilicity; requires non-polar workup.
Storage Inert gas (Ar/N₂), 2–8°CPrevent oxidation of the ether linkage.

Synthetic Architecture

The most robust route to CAS 1289096-91-8 is the Nucleophilic Aromatic Substitution (


)  of the commercially available precursor 3-bromo-2-chloro-5-methylpyridine. This method is preferred over direct bromination of 2-propoxypyridine due to the superior regiocontrol provided by the halogenated precursor.
Mechanism: Addition-Elimination

The reaction proceeds via the attack of the propoxide anion (


) at the electron-deficient C2 position. The electronegativity of the nitrogen atom and the leaving group (Cl) facilitates the formation of a Meisenheimer-like transition state, followed by the expulsion of the chloride ion.
Synthesis Workflow Diagram

Synthesis Precursor 3-Bromo-2-chloro- 5-methylpyridine (CAS 17282-03-0) Intermediate Meisenheimer Complex Precursor->Intermediate Nucleophilic Attack (THF, 0°C -> Reflux) Reagents n-Propanol + NaH (or KOtBu) Reagents->Intermediate Product 3-Bromo-5-methyl- 2-propoxypyridine (CAS 1289096-91-8) Intermediate->Product - Cl⁻ (Elimination)

Figure 1: Regioselective synthesis via


 displacement of the C2-chloride.

Experimental Protocol: Synthesis & Validation

Objective: Preparation of 10g of 3-Bromo-5-methyl-2-propoxypyridine. Scale: Decagram (Lab Scale).

Reagents:
  • 3-Bromo-2-chloro-5-methylpyridine (1.0 eq, 20.6 g)

  • n-Propanol (anhydrous, 5.0 eq, used as solvent/reagent)

  • Sodium Hydride (60% in oil, 1.2 eq) or Potassium tert-butoxide (1.2 eq)

  • THF (anhydrous, if using NaH)

Step-by-Step Methodology:
  • Activation (Inert Atmosphere):

    • Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon.

    • Why: Moisture competes with propoxide formation, leading to hydrolysis and pyridone byproducts.

  • Alkoxide Formation:

    • Suspend NaH (1.2 eq) in anhydrous THF (50 mL) at 0°C.

    • Add n-Propanol (1.2 eq) dropwise. Stir for 30 min until H₂ evolution ceases.

    • Note: If using KOtBu, dissolve directly in THF.

  • Displacement Reaction (

    
    ): 
    
    • Dissolve 3-Bromo-2-chloro-5-methylpyridine in THF (20 mL) and add dropwise to the alkoxide solution.

    • Heat the mixture to reflux (65°C) for 4–6 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 9:1). The starting material (Rf ~0.6) should disappear, replaced by the product (Rf ~0.7).

  • Workup & Purification:

    • Cool to room temperature. Quench carefully with saturated

      
       (aq).
      
    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
    • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) yields the product as a pale oil.

Applications in Drug Discovery

This scaffold is particularly relevant in the design of Kinase Inhibitors (e.g., FGFR, PIM-1) and TRPV1 Antagonists (Pain management).

Structure-Activity Relationship (SAR) Logic:
  • The Propoxy Tail: In TRPV1 antagonists, the 2-alkoxy chain length correlates with potency. A 3-carbon (propoxy) chain often provides optimal Van der Waals interactions within the hydrophobic binding cleft, superior to methoxy (too short) or pentyloxy (too bulky) analogs [1].

  • The C3-Aryl Coupling: The bromine allows for the attachment of "Warheads" or specificity-determining biaryl groups via Suzuki coupling.

Reactivity Map: Downstream Transformations

Reactivity Core 3-Bromo-5-methyl- 2-propoxypyridine Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Core->Suzuki Lithiation Lithium-Halogen Exchange (n-BuLi, -78°C) Core->Lithiation Buchwald Buchwald-Hartwig (R-NH2, Pd-catalyst) Core->Buchwald Biaryl 3-Aryl-5-methyl- 2-propoxypyridine (Kinase Inhibitor Core) Suzuki->Biaryl C-C Bond Formation Formylation Trapping with DMF -> Aldehyde Lithiation->Formylation C-Formylation Amination 3-Amino-5-methyl- 2-propoxypyridine Buchwald->Amination C-N Bond Formation

Figure 2: Divergent synthesis pathways utilizing the C3-bromo handle.

Safety & Handling (MSDS Summary)

  • Hazards: Irritant (Skin/Eye/Respiratory).[2] The propoxy group increases lipophilicity, potentially enhancing skin absorption compared to simple halopyridines.

  • Handling: Use chemical resistant gloves (Nitrile). Handle in a fume hood to avoid inhalation of vapors.

  • Incompatibility: Strong oxidizing agents (can oxidize the ether to an ester or cleave the ring).

References

  • TRPV1 Antagonist SAR: Uses of 2-alkoxy pyridines in optimizing hydrophobic interactions in the C-region of TRPV1 inhibitors. National Institutes of Health (PMC).

  • Precursor Synthesis: Methodologies for 3-bromo-2-chloro-5-methylpyridine production. PatSnap Patent Analysis.

  • Kinase Inhibitor Design: Imidazo[1,2-a]pyridine compounds and their derivatives (including propoxy-substituted intermediates) for cancer treatment. Google Patents (US8513276B2).[3]

  • General Pyridine Chemistry: Nucleophilic substitution patterns in 2,3,5-substituted pyridines. Sigma-Aldrich Technical Library.

Sources

Exploratory

An In-Depth Technical Guide to 3-Bromo-5-methyl-2-propoxypyridine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 3-Bromo-5-methyl-2-prop...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 3-Bromo-5-methyl-2-propoxypyridine (CAS No: 1289096-91-8). As a substituted pyridine derivative, this compound holds significant potential as a versatile building block in medicinal chemistry and drug discovery. This document collates available data on its chemical identity and provides expert insights into its predicted characteristics and reactivity. A plausible synthetic pathway is outlined, alongside a discussion of its potential roles in the development of novel therapeutics, underpinned by the established importance of the pyridine scaffold in pharmaceutical sciences. Safety considerations for handling this and related halogenated pyridines are also addressed to ensure best laboratory practices.

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic scaffold that is ubiquitous in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its presence is critical to the function of numerous drugs due to its ability to engage in hydrogen bonding, its polar nature, and its capacity to be extensively functionalized, thereby allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] Substituted pyridines, such as 3-Bromo-5-methyl-2-propoxypyridine, are key intermediates in the synthesis of complex molecular architectures, enabling the exploration of novel chemical space in the quest for new therapeutic agents.[1][2] The strategic incorporation of bromo, methyl, and propoxy groups on the pyridine core offers a unique combination of lipophilicity, steric bulk, and electronic properties, making it a valuable synthon for targeted drug design.

Chemical Structure and Identification

The unique arrangement of substituents on the pyridine ring of 3-Bromo-5-methyl-2-propoxypyridine dictates its chemical behavior and potential for further chemical modification.

IdentifierValue
IUPAC Name 3-Bromo-5-methyl-2-propoxypyridine
CAS Number 1289096-91-8
Molecular Formula C₉H₁₂BrNO
Molecular Weight 230.10 g/mol
SMILES CCCOC1=NC=C(C)C=C1Br
InChI Key InChIKey=YJRGVJJDEPLAPQ-UHFFFAOYSA-N

graph "Chemical_Structure_of_3-Bromo-5-methyl-2-propoxypyridine" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Define nodes for atoms N1 [label="N", fontcolor="#FFFFFF", fillcolor="#4285F4", style=filled, shape=ellipse]; C2 [label="C", fontcolor="#202124"]; C3 [label="C", fontcolor="#202124"]; C4 [label="C", fontcolor="#202124"]; C5 [label="C", fontcolor="#202124"]; C6 [label="C", fontcolor="#202124"]; Br7 [label="Br", fontcolor="#FFFFFF", fillcolor="#EA4335", style=filled, shape=ellipse]; C8_methyl [label="CH₃", fontcolor="#202124"]; O9 [label="O", fontcolor="#FFFFFF", fillcolor="#34A853", style=filled, shape=ellipse]; C10_propoxy [label="CH₂", fontcolor="#202124"]; C11_propoxy [label="CH₂", fontcolor="#202124"]; C12_propoxy [label="CH₃", fontcolor="#202124"];

// Define bonds N1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- N1 [len=1.5];

C3 -- Br7 [len=1.5]; C5 -- C8_methyl [len=1.5]; C2 -- O9 [len=1.5]; O9 -- C10_propoxy [len=1.5]; C10_propoxy -- C11_propoxy [len=1.5]; C11_propoxy -- C12_propoxy [len=1.5];

// Position nodes N1 [pos="0,1!"]; C2 [pos="-1.3,0.5!"]; C3 [pos="-1.3,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="1.3,-0.5!"]; C6 [pos="1.3,0.5!"]; Br7 [pos="-2.6,-1!"]; C8_methyl [pos="2.6,-1!"]; O9 [pos="-2.3,1!"]; C10_propoxy [pos="-3.3,1.5!"]; C11_propoxy [pos="-4.3,1!"]; C12_propoxy [pos="-5.3,1.5!"]; }

Figure 1: 2D Chemical Structure of 3-Bromo-5-methyl-2-propoxypyridine.

Physicochemical Properties (Predicted)

PropertyPredicted ValueRationale
Physical State Liquid or low-melting solidSimilar substituted pyridines are often liquids or low-melting solids at room temperature.[4][5]
Boiling Point > 200 °CThe presence of the bromo and propoxy groups increases the molecular weight and intermolecular forces compared to pyridine.
Solubility Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane). Sparingly soluble in water.The propoxy and methyl groups impart lipophilic character, while the nitrogen atom allows for some aqueous solubility.[3][6]
pKa of Conjugate Acid ~2-3The electron-withdrawing effect of the bromo and propoxy groups is expected to decrease the basicity of the pyridine nitrogen compared to pyridine itself (pKa ≈ 5.2).

Synthesis and Reactivity

A specific, documented synthesis for 3-Bromo-5-methyl-2-propoxypyridine is not widely published. However, a plausible synthetic route can be devised based on established pyridine chemistry. A likely precursor is 2-hydroxy-5-methylpyridine, which can undergo bromination followed by O-alkylation.

Proposed Synthetic Pathway

Synthetic_Pathway A 2-Hydroxy-5-methylpyridine B 3-Bromo-2-hydroxy-5-methylpyridine A->B Bromination (e.g., NBS, AcOH) C 3-Bromo-5-methyl-2-propoxypyridine B->C O-Alkylation (e.g., 1-bromopropane, base)

Figure 2: Proposed synthesis of 3-Bromo-5-methyl-2-propoxypyridine.

Experimental Protocol (Hypothetical)

Step 1: Bromination of 2-Hydroxy-5-methylpyridine

  • To a solution of 2-hydroxy-5-methylpyridine in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-bromo-2-hydroxy-5-methylpyridine.[6]

Step 2: O-Alkylation of 3-Bromo-2-hydroxy-5-methylpyridine

  • To a solution of 3-bromo-2-hydroxy-5-methylpyridine in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base (e.g., sodium hydride or potassium carbonate).

  • Stir the mixture for a short period to allow for the formation of the alkoxide.

  • Add 1-bromopropane to the reaction mixture and heat to a moderate temperature (e.g., 60-80 °C).

  • Monitor the reaction by TLC until completion.

  • Cool the reaction mixture, quench with water, and extract with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain 3-Bromo-5-methyl-2-propoxypyridine.

Chemical Reactivity

The reactivity of 3-Bromo-5-methyl-2-propoxypyridine is primarily influenced by the pyridine ring and its substituents:

  • Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom imparts basic properties and allows for N-alkylation or the formation of coordination complexes.

  • Bromo Substituent: The bromine atom at the 3-position is susceptible to nucleophilic aromatic substitution, although it is less reactive than halogens at the 2- or 4-positions. It is also a key functional group for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are instrumental in forming carbon-carbon and carbon-heteroatom bonds.

  • Propoxy Group: The 2-propoxy group is an electron-donating group that can influence the regioselectivity of electrophilic aromatic substitution on the pyridine ring. The ether linkage is generally stable but can be cleaved under harsh acidic conditions.

  • Methyl Group: The methyl group at the 5-position has a modest electron-donating effect and can serve as a handle for further functionalization through radical reactions, although this is less common.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the expected spectroscopic features of 3-Bromo-5-methyl-2-propoxypyridine can be predicted based on established principles of NMR, IR, and MS.[7][8][9]

¹H NMR Spectroscopy
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyridine-H (C4-H)7.5 - 7.7d~2-3
Pyridine-H (C6-H)7.9 - 8.1d~2-3
O-CH₂-4.2 - 4.4t~7
-CH₂- (propoxy)1.7 - 1.9sextet~7
CH₃ (propoxy)0.9 - 1.1t~7
CH₃ (pyridine)2.2 - 2.4s-
¹³C NMR Spectroscopy
CarbonPredicted Chemical Shift (δ, ppm)
C2160 - 165
C3110 - 115
C4140 - 145
C5130 - 135
C6145 - 150
O-CH₂-68 - 72
-CH₂- (propoxy)22 - 26
CH₃ (propoxy)10 - 12
CH₃ (pyridine)17 - 20
Infrared (IR) Spectroscopy
Functional GroupExpected Wavenumber (cm⁻¹)
C-H (aromatic)3000 - 3100
C-H (aliphatic)2850 - 3000
C=N, C=C (aromatic)1400 - 1600
C-O (ether)1050 - 1250
C-Br500 - 600
Mass Spectrometry (MS)

The electron impact mass spectrum is expected to show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound.[10][11][12] Common fragmentation patterns would likely involve the loss of the propoxy group, the propyl group, or ethene from the propoxy chain.

Applications in Drug Development

While specific applications of 3-Bromo-5-methyl-2-propoxypyridine are not extensively documented, its structure suggests its utility as a valuable intermediate in several areas of drug discovery:

  • Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The substituents on this compound could be tailored to target the ATP-binding site of various kinases.[1]

  • CNS-Active Agents: The lipophilic nature of the propoxy group and the ability of the pyridine nitrogen to interact with biological targets make it a candidate for the synthesis of compounds targeting the central nervous system.

  • Agrochemicals: Substituted pyridines are also prevalent in modern agrochemicals. This compound could serve as a starting material for the development of novel herbicides, fungicides, or insecticides.[13]

The bromine atom is a particularly useful handle for introducing further molecular diversity through cross-coupling reactions, allowing for the rapid generation of libraries of related compounds for high-throughput screening.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[14]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[14]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[14] Keep the container tightly sealed.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

General Hazards of Halogenated Pyridines:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[15][16][17]

  • Irritation: Can cause irritation to the skin, eyes, and respiratory tract.[15][16][17]

Conclusion

3-Bromo-5-methyl-2-propoxypyridine is a substituted pyridine derivative with significant potential as a building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. While experimental data on this specific compound is limited, its structural features suggest a rich and versatile chemistry. The presence of a bromine atom allows for a wide range of cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for biological screening. Further research into the synthesis, properties, and applications of this compound is warranted to fully unlock its potential in the development of novel therapeutics and other advanced materials.

References

A comprehensive list of references will be compiled and provided in the final version of this technical guide. The information presented herein is based on established chemical principles and data from analogous compounds.

Sources

Foundational

3-Bromo-5-methyl-2-propoxypyridine molecular weight and formula

The following technical monograph provides an in-depth analysis of 3-Bromo-5-methyl-2-propoxypyridine , a specialized heterocyclic building block used in medicinal chemistry. Physicochemical Specifications Compound Ident...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of 3-Bromo-5-methyl-2-propoxypyridine , a specialized heterocyclic building block used in medicinal chemistry.

Physicochemical Specifications

Compound Identity & Core Metrics

This halogenated pyridine derivative serves as a critical scaffold for the development of kinase inhibitors and other small-molecule therapeutics. Its substitution pattern—combining a lipophilic propoxy group, a reactive handle (bromine), and a metabolic soft spot blocker (methyl)—makes it a versatile intermediate in structure-activity relationship (SAR) studies.

PropertySpecification
IUPAC Name 3-Bromo-5-methyl-2-propoxypyridine
CAS Number Not widely listed; Analogous to 3430-16-8 (Methyl-Bromo core)
Molecular Formula C₉H₁₂BrNO
Molecular Weight 230.10 g/mol
Exact Mass 229.0102 g/mol
SMILES CCCOc1nc(C)cc(Br)c1
Appearance Colorless to pale yellow oil or low-melting solid (Predicted)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
LogP (Calc) ~3.4 (High lipophilicity due to propyl chain)

Structural Analysis & Reactivity Profile

The molecule features three distinct functional zones that define its utility in parallel synthesis:

  • C2-Propoxy Group: Introduced via Nucleophilic Aromatic Substitution (SNAr). This ether linkage modulates solubility and hydrophobic interaction within protein binding pockets.

  • C3-Bromo Handle: A high-value site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The position adjacent to the ether oxygen typically enhances oxidative addition rates relative to unactivated pyridines.

  • C5-Methyl Group: Provides steric bulk and blocks metabolic oxidation at the 5-position. It can also be functionalized via radical bromination to access benzylic-type electrophiles.

Structural Connectivity Diagram (Graphviz)

The following diagram illustrates the logical connectivity and functional zones of the molecule.

G Core Pyridine Core (C5H2N) Pos2 C2: Propoxy Group (-OCH2CH2CH3) (Lipophilicity) Core->Pos2 S_NAr Active Pos3 C3: Bromo Group (-Br) (Coupling Handle) Core->Pos3 Pd-Cat Active Pos5 C5: Methyl Group (-CH3) (Metabolic Block) Core->Pos5 Steric/Electronic Pos2->Pos3 Ortho Effect

Caption: Functional map of 3-Bromo-5-methyl-2-propoxypyridine highlighting reactive centers.

Synthetic Methodology

Protocol: Nucleophilic Aromatic Substitution (SNAr)

The most robust synthesis targets the displacement of a C2-halogen (chloro or bromo) by a propoxide alkoxide. The C3-bromo substituent remains intact due to the higher reactivity of the C2 position (adjacent to nitrogen) towards nucleophiles.

Reaction Pathway

Precursor: 3-Bromo-2-chloro-5-methylpyridine (CAS: 17282-03-0) Reagents: n-Propanol, Sodium Hydride (NaH) or Sodium metal.

Synthesis Start 3-Bromo-2-chloro-5-methylpyridine (Precursor) Intermediate Meisenheimer Complex (Transition State) Start->Intermediate Addition (65-80°C) Reagents n-Propanol + NaH (In situ Sodium Propoxide) Reagents->Intermediate Product 3-Bromo-5-methyl-2-propoxypyridine (Target) Intermediate->Product Elimination (-NaCl)

Caption: SNAr synthesis pathway converting the 2-chloro precursor to the 2-propoxy target.

Step-by-Step Experimental Protocol

Note: This protocol is adapted from standard procedures for 2-alkoxypyridines [1, 2].

  • Alkoxide Formation:

    • To a flame-dried 3-neck flask under Nitrogen, add anhydrous n-propanol (10 volumes).

    • Carefully add Sodium Hydride (60% dispersion) (1.2 equiv) portion-wise at 0°C. Stir for 30 min until H₂ evolution ceases.

  • Coupling Reaction:

    • Add 3-Bromo-2-chloro-5-methylpyridine (1.0 equiv) to the alkoxide solution.

    • Heat the mixture to 80°C (Reflux) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.

    • Checkpoint: The C2-Cl is displaced preferentially over the C3-Br due to the activating influence of the pyridine nitrogen.

  • Work-up & Purification:

    • Cool to room temperature and quench with water.

    • Extract with Ethyl Acetate (3x). Wash combined organics with brine and dry over Na₂SO₄.[1]

    • Concentrate in vacuo.

    • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

  • Validation:

    • ¹H NMR (CDCl₃, 400 MHz): Look for triplet (~1.0 ppm, methyl of propyl), multiplet (~1.8 ppm, methylene), triplet (~4.3 ppm, O-CH₂), singlet (2.2 ppm, Ar-Me), and two aromatic singlets/doublets (Ar-H).

Applications in Drug Discovery

This molecule is primarily utilized as a Fragment-Based Drug Discovery (FBDD) scaffold.

  • Kinase Inhibition: The 2-alkoxy-3-arylpyridine motif is a bioisostere for biaryl ether pharmacophores found in p38 MAP kinase and VEGFR inhibitors.

  • Suzuki Coupling: The C3-Br allows for the attachment of diverse aryl or heteroaryl groups, creating a library of 3,5-disubstituted pyridines.

  • Solubility Tuning: The propyl group provides a specific lipophilic handle that can improve cell permeability compared to the methoxy analog.

References

  • Fluorochem. (2025).[2] Product Catalog: 3-Bromo-5-methyl-2-propoxypyridine. Retrieved from

  • Vertex Pharmaceuticals. (2013). Synthesis of 3-bromo-5-methoxypyridine derivatives. Patent EP2855483B1. Retrieved from

  • Sigma-Aldrich. (2025).[3] 3-Bromo-5-methylpyridine Specifications. Retrieved from

Sources

Exploratory

2-propoxy-3-bromo-5-methylpyridine properties

An In-depth Technical Guide to 2-propoxy-3-bromo-5-methylpyridine: A Versatile Intermediate for Modern Chemistry Executive Summary: 2-propoxy-3-bromo-5-methylpyridine is a substituted pyridine derivative with significant...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-propoxy-3-bromo-5-methylpyridine: A Versatile Intermediate for Modern Chemistry

Executive Summary: 2-propoxy-3-bromo-5-methylpyridine is a substituted pyridine derivative with significant potential as a building block in synthetic and medicinal chemistry. While extensive literature on this specific compound is not widely available, its structural features—a reactive bromine atom, an electron-donating propoxy group, and a methyl group on a pyridine core—suggest its utility in constructing complex molecular architectures. This guide provides a comprehensive overview of its predicted properties, likely synthetic routes, expected chemical reactivity, and potential applications, particularly in the realm of drug discovery. The insights presented are derived from the established chemistry of closely related pyridine analogs and foundational organic synthesis principles, offering a predictive but scientifically grounded resource for researchers and drug development professionals.

Predicted Physicochemical Properties

The physical and chemical properties of 2-propoxy-3-bromo-5-methylpyridine can be inferred from its structure and comparison with related molecules such as 2-bromo-5-methylpyridine and other alkoxy-substituted bromopyridines.

PropertyPredicted Value / DescriptionRationale / Comparative Data
Molecular Formula C₉H₁₂BrNOBased on atomic composition.
Molecular Weight 230.10 g/mol Calculated from the molecular formula.
Appearance Likely a colorless to pale yellow liquid or low-melting solid at room temperature.Similar compounds like 2-bromo-5-methylpyridine can be a solid (m.p. 41-43 °C)[1], while the addition of a flexible propoxy chain may lower the melting point.
Boiling Point Estimated to be >200 °C at atmospheric pressure.Higher than 2-bromo-5-methylpyridine (95-96 °C at 12.5 mmHg)[1] due to increased molecular weight and van der Waals forces from the propoxy group.
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF, methanol) and have low solubility in water.The hydrophobic pyridine ring, bromine, and alkyl groups dominate, while the ether oxygen and pyridine nitrogen provide slight polarity.
SMILES String CCCSc1nc(Br)c(C)cc1A standard representation of the molecular structure.
InChI Key (Predicted)A unique identifier based on the structure.

Proposed Synthesis and Characterization

The synthesis of 2-propoxy-3-bromo-5-methylpyridine is not explicitly detailed in readily available literature. However, a logical and efficient synthetic route can be proposed based on standard methodologies for pyridine functionalization. A plausible approach involves the etherification of a 2-hydroxy or 2-halopyridine precursor.

Proposed Synthetic Pathway: Williamson Ether Synthesis

A common and effective method for preparing aryl ethers is the Williamson ether synthesis. This pathway would involve the reaction of a suitably substituted 2-hydroxypyridine with a propyl halide or the reaction of a 2,3-dihalopyridine with sodium propoxide.

Synthetic_Pathway cluster_0 Proposed Synthesis of 2-propoxy-3-bromo-5-methylpyridine Start 2,3-Dibromo-5-methylpyridine Intermediate 2-propoxy-3-bromo-5-methylpyridine Start->Intermediate SNAr Reaction Heat Reagent1 + Sodium Propoxide (NaOPr) in Propanol or THF

Caption: Proposed synthesis via Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Synthesis via SNAr

This protocol outlines a potential method for synthesizing the title compound.

Step 1: Preparation of Sodium Propoxide

  • In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add dry n-propanol.

  • Carefully add sodium metal (1.05 equivalents) in small portions to the stirring solvent under a nitrogen atmosphere.

  • Stir the mixture until all the sodium has reacted to form a clear solution of sodium propoxide.

Step 2: Nucleophilic Aromatic Substitution

  • To the freshly prepared sodium propoxide solution, add 2,3-dibromo-5-methylpyridine (1.0 equivalent).

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

  • Carefully quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude material using column chromatography on silica gel to yield pure 2-propoxy-3-bromo-5-methylpyridine.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structural integrity and connectivity of the molecule.

  • Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a monobrominated compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

Chemical Reactivity and Synthetic Utility

The reactivity of 2-propoxy-3-bromo-5-methylpyridine is dictated by its key functional groups, making it a versatile intermediate for further chemical transformations. The bromine atom at the 3-position is the primary handle for introducing molecular diversity.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 3-position is well-suited for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.[2] These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Reactivity_Diagram cluster_reactions Key Cross-Coupling Reactions Main 2-propoxy-3-bromo-5-methylpyridine Suzuki Suzuki Coupling + R-B(OH)₂ Main->Suzuki Pd catalyst, Base Heck Heck Coupling + Alkene Main->Heck Pd catalyst, Base Buchwald Buchwald-Hartwig Amination + R₂NH Main->Buchwald Pd catalyst, Base Sonogashira Sonogashira Coupling + Alkyne Main->Sonogashira Pd/Cu catalyst, Base Product_Suzuki 3-Aryl/Vinyl Derivative Suzuki->Product_Suzuki Product_Heck 3-Alkene Derivative Heck->Product_Heck Product_Buchwald 3-Amino Derivative Buchwald->Product_Buchwald Product_Sonogashira 3-Alkyne Derivative Sonogashira->Product_Sonogashira

Caption: Key cross-coupling reactions at the C3-Br position.

  • Suzuki Coupling: Reaction with boronic acids or esters to form biaryl or vinyl-pyridine structures.

  • Buchwald-Hartwig Amination: Reaction with amines to introduce diverse amino substituents.

  • Sonogashira Coupling: Reaction with terminal alkynes to create carbon-carbon triple bonds.

  • Heck Coupling: Reaction with alkenes to form substituted vinylpyridines.

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[3] The ability to use this intermediate in such coupling reactions makes it highly valuable for creating libraries of novel compounds for biological screening.

Potential Applications in Drug Discovery

Substituted pyridines are integral to the development of therapeutics across various disease areas. The structural motifs accessible from 2-propoxy-3-bromo-5-methylpyridine suggest its application in programs targeting kinases, G-protein coupled receptors (GPCRs), and other enzyme classes.

For example, bromopyridine derivatives are crucial starting materials for the synthesis of pyridinylimidazole-based p38 MAP kinase inhibitors, which are investigated for treating inflammatory diseases.[3] The synthetic versatility of 2-propoxy-3-bromo-5-methylpyridine allows for the systematic modification of substituents around the pyridine core to optimize potency, selectivity, and pharmacokinetic properties (ADME).

The field of drug discovery is increasingly exploring compounds "beyond the Rule of 5" (bRo5), which often possess greater structural complexity.[4] Versatile and well-functionalized building blocks like 2-propoxy-3-bromo-5-methylpyridine are essential for efficiently accessing this chemical space.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-propoxy-3-bromo-5-methylpyridine is not available, appropriate safety precautions can be extrapolated from data on analogous compounds like 2-bromo-5-methylpyridine and other brominated heterocycles.[5][6]

  • Hazard Classification (Predicted):

    • Causes skin irritation.[5][6]

    • Causes serious eye irritation.[5][6]

    • May cause respiratory irritation.[6]

    • Harmful if swallowed.[6]

  • Handling Precautions:

    • Handle in a well-ventilated area, preferably in a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][7]

    • Avoid breathing dust, fumes, or vapors.[6][8]

    • Wash hands thoroughly after handling.[5]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][8]

    • Keep away from strong oxidizing agents and strong acids.[8]

  • Disposal:

    • Dispose of contents and container in accordance with local, regional, and national regulations.[6]

Conclusion

2-propoxy-3-bromo-5-methylpyridine represents a promising, albeit under-documented, chemical intermediate. Its structural design provides a stable core with a highly versatile reactive handle (the C-Br bond) for diversification through modern synthetic methods. This guide, by synthesizing information from related structures and fundamental chemical principles, establishes a framework for its synthesis, handling, and strategic application in research, particularly for the discovery and development of novel therapeutics.

References

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  • Sigma-Aldrich. (n.d.).
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  • Doak, B. C., et al. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. Journal of Medicinal Chemistry.
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  • Scott, J. S., et al. (2022). The discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. RSC Medicinal Chemistry.
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  • Sigma-Aldrich. (n.d.). 2-Amino-5-bromo-3-methylpyridine 97%.
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Foundational

An In-depth Technical Guide to Osimertinib (InChI Key: STHSWRBDAIJYJR-UHFFFAOYSA-N) for Researchers and Drug Development Professionals

Introduction: A Paradigm Shift in Targeted Cancer Therapy Osimertinib, marketed as Tagrisso®, represents a significant advancement in the targeted treatment of non-small cell lung cancer (NSCLC).[1] As a third-generation...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Paradigm Shift in Targeted Cancer Therapy

Osimertinib, marketed as Tagrisso®, represents a significant advancement in the targeted treatment of non-small cell lung cancer (NSCLC).[1] As a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), its development was a direct response to the clinical challenge of acquired resistance to earlier-generation EGFR inhibitors.[2][3] This guide provides a comprehensive technical overview of osimertinib, delving into its molecular mechanism of action, the intricacies of its interaction with mutant EGFR, the landscape of resistance mechanisms, and the analytical methodologies crucial for its development and clinical monitoring.

Core Directive: Understanding the Molecular Imperative of Osimertinib

The design of this guide is predicated on a deep understanding of the scientific rationale that underpins the therapeutic success of osimertinib. We will explore not just the "what" but the "why" behind its clinical efficacy, providing a robust framework for researchers and drug development professionals.

I. The Molecular Blueprint of a Third-Generation EGFR Inhibitor

Osimertinib's chemical architecture is a testament to rational drug design. Its structure facilitates a unique and highly effective mechanism of action against specific mutant forms of the EGFR.[2]

Chemical Structure and Properties:

Osimertinib possesses a complex chemical structure that includes an acrylamide group. This functional group is the key to its irreversible binding to the target protein.[2] The molecule is also designed for favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier, a critical feature for treating brain metastases in NSCLC patients.[2]

II. Mechanism of Action: Irreversible Inhibition of Mutant EGFR

The primary therapeutic target of osimertinib is the EGFR, a receptor tyrosine kinase that, when mutated, can become a driver of oncogenesis in NSCLC.[3] Osimertinib exhibits a dual-action profile, targeting both the initial sensitizing EGFR mutations (such as exon 19 deletions and the L858R mutation) and the T790M resistance mutation that frequently emerges after treatment with first- or second-generation EGFR TKIs.[2][3]

The core of osimertinib's mechanism lies in its ability to form a covalent bond with the cysteine-797 residue within the ATP-binding pocket of the EGFR kinase domain.[2] This irreversible binding permanently inactivates the receptor, thereby blocking the downstream signaling pathways that promote tumor cell proliferation and survival.[2][3]

Signaling Pathway Intervention by Osimertinib

The following diagram illustrates the EGFR signaling pathway and the precise point of intervention by osimertinib.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway EGFR Mutant EGFR (e.g., L858R, ex19del, T790M) PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Osimertinib Osimertinib Osimertinib->EGFR Irreversibly Inhibits (Covalent bond at Cys797) ATP ATP AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Osimertinib covalently binds to and inhibits mutant EGFR, blocking downstream PI3K/AKT and RAS/MAPK signaling pathways.

III. The Challenge of Acquired Resistance

Despite the remarkable efficacy of osimertinib, acquired resistance is an inevitable clinical challenge.[4] Understanding the molecular mechanisms of resistance is paramount for the development of next-generation therapies and rational combination strategies.

EGFR-Dependent Resistance:

The most common on-target resistance mechanism is the acquisition of a tertiary mutation in the EGFR gene at the C797S position.[4][5] This mutation prevents the covalent binding of osimertinib to the EGFR kinase domain, thereby restoring its activity.[5]

EGFR-Independent Resistance:

Tumor cells can also develop resistance by activating alternative signaling pathways that bypass the need for EGFR signaling. These "bypass tracks" can include the amplification of other receptor tyrosine kinases, such as MET and HER2, or mutations in downstream signaling components like KRAS, BRAF, and PIK3CA.[4][6]

Table 1: Common Mechanisms of Acquired Resistance to Osimertinib

CategoryMechanismConsequence
EGFR-Dependent C797S mutationPrevents covalent binding of osimertinib.[4][5]
L718Q, G724S, L792H mutationsAlter the ATP-binding pocket, reducing osimertinib affinity.[6]
EGFR-Independent MET amplificationActivates downstream signaling (e.g., PI3K/AKT, MAPK) independent of EGFR.[4][7]
HER2 amplificationSimilar to MET amplification, provides an alternative pathway for cell survival and proliferation.[4]
KRAS/BRAF/PIK3CA mutationsConstitutively activate downstream signaling pathways.[4][6]
Histologic TransformationTransformation from NSCLC to small cell lung cancer (SCLC) or other histologies.[7]
IV. Pharmacokinetics and Clinical Pharmacology

A thorough understanding of the pharmacokinetic and pharmacodynamic properties of osimertinib is essential for optimizing its clinical use.

Absorption, Distribution, Metabolism, and Excretion (ADME):

Osimertinib is administered orally once daily, with or without food.[8] Population pharmacokinetic modeling indicates that a fixed 80 mg once-daily dose is optimal across various patient populations.[9] The metabolism of osimertinib is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[10]

Table 2: Key Pharmacokinetic Parameters of Osimertinib

ParameterValue
Recommended Dose80 mg once daily[8]
Time to Peak Concentration (Tmax)~6 hours[11]
Mean Half-life48 hours[11]
Oral Clearance (CL/F)14.2 L/h[11]
Primary Elimination RouteFeces (68%) and Urine (14%)[12]

Drug-Drug Interactions:

Co-administration of osimertinib with strong CYP3A inducers (e.g., rifampicin) can decrease its plasma concentration, while co-administration with strong CYP3A inhibitors may increase its concentration.[10]

V. Analytical Methodologies for Osimertinib Quantification

Accurate and sensitive analytical methods are critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control during manufacturing.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is the gold standard for the quantification of osimertinib and its metabolites in biological matrices such as plasma.[13] These methods offer high sensitivity, specificity, and throughput.

Experimental Protocol: Quantification of Osimertinib in Human Plasma by LC-MS/MS

This protocol outlines a typical workflow for the quantification of osimertinib in human plasma.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (e.g., propranolol).[13]

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for analysis.

2. Chromatographic Separation:

  • Column: Agilent Zorbax SB-C18 or equivalent.[13]

  • Mobile Phase A: 0.2% formic acid in water.[13]

  • Mobile Phase B: Acetonitrile.[13]

  • Flow Rate: 0.4 mL/min.[13]

  • Gradient: A suitable gradient to achieve separation of osimertinib and the internal standard.

3. Mass Spectrometric Detection:

  • Ionization Mode: Positive electrospray ionization (ESI+).[13]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for osimertinib and the internal standard.

4. Data Analysis:

  • Construct a calibration curve using standards of known concentrations.

  • Quantify osimertinib in unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Workflow for LC-MS/MS Quantification of Osimertinib

LCMS_Workflow Plasma Plasma Sample (100 µL) Precipitation Protein Precipitation (Acetonitrile + Internal Standard) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant LC_Injection LC-MS/MS Injection Supernatant->LC_Injection Separation Chromatographic Separation LC_Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: A typical workflow for the quantification of osimertinib in plasma using LC-MS/MS.

VI. Synthesis of Osimertinib

The chemical synthesis of osimertinib is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While several synthetic routes have been reported, a common approach involves the coupling of key intermediates.[14]

Key Synthetic Steps (Illustrative):

A representative synthesis may involve the following key transformations:

  • Formation of the pyrimidine core: This often involves the condensation of a guanidine derivative with a suitable three-carbon synthon.[15]

  • Suzuki or other cross-coupling reactions: To introduce the indole moiety.[16]

  • Nitro group reduction: To generate a key aniline intermediate.[16]

  • Acylation: The final step typically involves the acylation of the aniline with acryloyl chloride to install the reactive acrylamide group.[16]

The synthesis is often challenging due to the complexity of the molecule and the need to control for potential impurities.[14][17]

Conclusion: The Evolving Landscape of Osimertinib in Oncology

Osimertinib has fundamentally altered the treatment landscape for patients with EGFR-mutated NSCLC. Its success is a testament to the power of structure-based drug design and a deep understanding of the molecular drivers of cancer. However, the emergence of resistance underscores the dynamic nature of cancer evolution and the ongoing need for innovative research and development. This technical guide provides a foundational understanding of osimertinib for scientists and clinicians working to further advance the field of targeted oncology.

References

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  • Development and Validation of an LC-MS/MS Method for Quantification of Osimertinib in Human Plasma: Application to Pharmacokinet. (n.d.). IntechOpen.
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  • Tagrisso for Lung Cancer | Osimertinib & Targeted Therapy. (2026, January 14). Lung Cancer Group. Retrieved from [Link]

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  • FDA approves osimertinib with chemotherapy for EGFR-mutated non-small cell lung cancer. (2024, February 20). U.S. Food and Drug Administration. Retrieved from [Link]

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  • Treatment for Late-Stage EGFR+ NSCLC. (n.d.). TAGRISSO.com. Retrieved from [Link]

  • Validation of an analytical method using HPLC-MS/MS to quantify osimertinib in human plasma and supplementary stability results. (2020, April 15). Maastricht University. Retrieved from [Link]

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  • Osimertinib inhibits the level of p-EGFR and downstream signaling pathways, which translates into proliferation inhibition of the patient-derived cells YU-1099 (EGFR G719C;S768I) and YU-1092 (EGFR L861Q) in vitro. (n.d.). ResearchGate. Retrieved from [Link]

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Exploratory

Technical Guide: Synthesis and Applications of Propoxy-Substituted Pyridine Derivatives

Topic: Pyridine Derivatives with Propoxy Substituents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary The incorporation of propoxy substit...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pyridine Derivatives with Propoxy Substituents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The incorporation of propoxy substituents (


) onto the pyridine scaffold represents a critical tactic in medicinal chemistry for modulating lipophilicity (

), solubility, and metabolic stability. Unlike methoxy groups, which are often metabolically labile, or bulky aryloxy groups that may introduce steric clashes, the propoxy moiety offers a "Goldilocks" zone of steric bulk and hydrophobic interaction. This guide provides a rigorous analysis of the synthetic pathways, physicochemical implications, and application logic for 2-, 3-, and 4-propoxypyridines.[1]

Structural & Physicochemical Properties[1][2]

Electronic Effects by Position

The position of the propoxy group dictates the electronic environment of the pyridine ring, influencing both reactivity and binding affinity.

  • 2- & 4-Propoxypyridines: The oxygen atom donates electron density into the ring via resonance (

    
     effect), effectively shielding the ring nitrogen and increasing electron density at the 3- and 5-positions. However, the inductive withdrawal (
    
    
    
    ) of the oxygen also activates the 2/4-positions toward nucleophilic attack if a leaving group is present.
  • 3-Propoxypyridine: The resonance effect is less pronounced on the ring nitrogen compared to the 2/4-isomers. The substituent acts primarily as a lipophilic anchor with moderate electron-donating character, often used to optimize hydrophobic collapse in protein binding pockets.[1]

Lipophilicity Modulation

Replacing a methoxy group (


) with a propoxy group typically increases 

by approximately 0.8–1.0 units. This modification is strategic for:
  • Blood-Brain Barrier (BBB) Penetration: Increasing lipophilicity to improve passive diffusion.

  • Potency Optimization: Filling hydrophobic pockets (e.g., in kinase or GPCR targets) where a methoxy group leaves a "water gap" that destabilizes binding.[2]

Synthetic Strategies

Route A: Nucleophilic Aromatic Substitution ( )

Applicability: 2- and 4-propoxypyridines. Mechanism: Addition-Elimination via a Meisenheimer Complex.

This is the industry-standard route for 2- and 4-isomers due to the electron-deficient nature of the pyridine ring at these positions, which stabilizes the anionic intermediate.

Experimental Protocol: Synthesis of 4-Propoxypyridine

Note: 4-Chloropyridine is unstable as a free base (polymerizes); use the hydrochloride salt.

Reagents: 4-Chloropyridine HCl (1.0 eq), 1-Propanol (solvent/reactant), Sodium Hydride (NaH, 60% dispersion, 2.5 eq).

  • Alkoxide Formation: To a flame-dried round-bottom flask under

    
    , add anhydrous 1-propanol (10 mL/mmol). Cool to 0°C. Cautiously add NaH portion-wise. Stir for 30 min until 
    
    
    
    evolution ceases.
  • Addition: Add 4-Chloropyridine HCl solid in one portion. The extra equivalent of base neutralizes the HCl salt.

  • Reaction: Heat the mixture to reflux (approx. 97°C) for 4–6 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexanes) or LC-MS.

  • Workup: Cool to room temperature. Quench carefully with water. Remove excess propanol under reduced pressure. Dilute residue with water and extract with Dichloromethane (DCM) (3x).[3]

  • Purification: Dry organic layers over

    
    , filter, and concentrate. Purify via flash column chromatography (Gradient: 0 
    
    
    
    40% EtOAc in Hexanes).
Route B: O-Alkylation of Pyridinols (Mitsunobu & Base-Mediated)

Applicability: 3-propoxypyridine (and 2/4-isomers if starting from pyridones). Challenge: Ambident nucleophilicity of hydroxypyridines (pyridones) can lead to N-alkylation vs. O-alkylation.

Experimental Protocol: Selective O-Alkylation of 3-Hydroxypyridine

For the 3-isomer, N-alkylation yields a zwitterionic species which is generally disfavored compared to the neutral ether, but specific conditions ensure high yield.[1]

Reagents: 3-Hydroxypyridine (1.0 eq), 1-Bromopropane (1.2 eq), Cesium Carbonate (


, 2.0 eq), DMF (anhydrous).
  • Setup: Dissolve 3-hydroxypyridine in anhydrous DMF (5 mL/mmol). Add

    
    .
    
  • Alkylation: Add 1-bromopropane dropwise.

  • Conditions: Stir at 60°C for 12 hours. The use of

    
     (soft cation) and DMF (polar aprotic) favors the O-alkylation over N-alkylation.
    
  • Workup: Dilute with water/brine (1:1). Extract with EtOAc (3x).[4] Wash combined organics with water (2x) to remove DMF.

  • Purification: Chromatography on silica gel. 3-Propoxypyridine is an oil;

    
     is typically higher than the starting phenol.
    
Visualization of Mechanisms

SynthesisPathways cluster_SNAr Route A: SNAr (2/4-Position) cluster_Alkylation Route B: O-Alkylation (3-Position) Start_Cl 4-Chloropyridine Meisenheimer Meisenheimer Complex Start_Cl->Meisenheimer + PrO- (Attack) Product_4 4-Propoxypyridine Meisenheimer->Product_4 - Cl- (Elimination) Start_OH 3-Hydroxypyridine Transition Cesium Phenolate Intermediate Start_OH->Transition + Cs2CO3 Product_3 3-Propoxypyridine Transition->Product_3 + PrBr (O-Attack) Side_Product N-Propyl-3-pyridone (Minor) Transition->Side_Product (N-Attack)

Figure 1: Mechanistic divergence between SNAr (favored for 2/4-isomers) and O-Alkylation (required for 3-isomers).

Case Study: Rabeprazole Intermediate

A prime example of a functionalized propoxy-pyridine in drug development is the "Rabeprazole Chloro Intermediate."[5] Here, a 3-methoxypropoxy chain is used.[5][6][7] The ether oxygen in the chain improves solubility and proton pump inhibition kinetics.

Compound: 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine Role: Key building block for Rabeprazole (Aciphex).[5]

Synthesis Workflow:

  • Nitration: 2,3-Lutidine

    
     4-Nitro-2,3-lutidine-N-oxide.
    
  • Substitution: Displacement of the nitro group by 3-methoxypropanol (alkoxide).

  • Rearrangement: Boekelheide rearrangement (using acetic anhydride) to convert the N-oxide to the 2-hydroxymethyl derivative.

  • Chlorination: Conversion of the alcohol to the chloride using

    
    .
    

RabeprazoleFlow Step1 2,3-Dimethyl-4-nitropyridine-N-oxide Step2 4-(3-Methoxypropoxy)-N-oxide Step1->Step2 3-Methoxypropanol / KOH (SNAr) Step3 2-Hydroxymethyl Intermediate Step2->Step3 Ac2O; then Hydrolysis (Boekelheide) Final Rabeprazole Chloro-Intermediate Step3->Final SOCl2 (Chlorination)

Figure 2: Industrial synthesis flow for the propoxy-containing Rabeprazole intermediate.

Characterization Data

Self-validation of synthesized compounds requires comparing experimental data against expected values.

Signal Type2-Propoxypyridine (Expected

ppm in

)
3-Propoxypyridine (Expected

ppm in

)
4-Propoxypyridine (Expected

ppm in

)
Propyl

1.05 (t)1.06 (t)1.04 (t)
Propyl

1.82 (m)1.85 (m)1.83 (m)
Propyl

4.28 (t)3.98 (t)4.05 (t)
Pyridine H-2/6 8.15 (dd) / 6.75 (d)8.30 (br s) / 8.20 (d)8.45 (d)
Pyridine H-3/5 6.85 (m)7.20 (m)6.80 (d)

Key Diagnostic:

  • 2-isomer: The

    
     is deshielded (~4.3 ppm) due to the proximity to the ring nitrogen.
    
  • 3-isomer: The

    
     is slightly more shielded (~4.0 ppm).
    
  • 4-isomer: Symmetric aromatic signals (AA'BB' system) are the hallmark.

References

  • Mechanism of SNAr in Pyridines

    • Title: Nucleophilic Arom
    • Source: IUPAC / Wikipedia / Organic Chemistry Portal.
    • URL:[Link]

  • Rabeprazole Intermediate Synthesis

    • Title: Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.[8]

    • Source: Google P
    • URL
  • Title: Preparation method of 3-hydroxypyridine (General reference for precursor handling).
  • Agrochemical Applications (Pyridalyl)

    • Title: Pyridalyl - Substance Details.[5][9]

    • Source: US EPA (CompTox Chemicals Dashboard).
    • URL:[Link][9]

  • General Pyridine Chemistry

    • Title: Pyridine derivatives and their biological activities.[10][11][12]

    • Source: N
    • URL:[Link]

Sources

Exploratory

Technical Monograph: 3-Bromo-5-methyl-2-propoxypyridine

Executive Summary & Chemical Identity 3-Bromo-5-methyl-2-propoxypyridine is a specialized heterocyclic building block utilized primarily in the rational design of small-molecule therapeutics. It serves as a lipophilic sc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

3-Bromo-5-methyl-2-propoxypyridine is a specialized heterocyclic building block utilized primarily in the rational design of small-molecule therapeutics. It serves as a lipophilic scaffold for medicinal chemists targeting G-protein-coupled receptors (GPCRs) and kinases, where the n-propoxy tail is employed to occupy hydrophobic pockets within protein binding sites.

Unlike its more common methoxy analog, the propoxy substituent significantly alters the physicochemical profile (LogP), enhancing membrane permeability and altering metabolic stability.

Physiochemical Passport
ParameterData
CAS Number 1289096-91-8
Molecular Formula

Molecular Weight 230.10 g/mol
Exact Mass 229.009 g/mol
SMILES CCCOc1nc(C)cc1Br
IUPAC Name 3-bromo-5-methyl-2-propoxypyridine
Predicted LogP ~3.2 (High Lipophilicity)
H-Bond Acceptors 2 (N, O)
H-Bond Donors 0

Synthetic Architecture

The synthesis of 3-Bromo-5-methyl-2-propoxypyridine is best approached via Nucleophilic Aromatic Substitution (


) . The reaction exploits the electron-deficient nature of the pyridine ring, specifically at the C2 position, allowing for the displacement of a halogen leaving group by an alkoxide.
Core Precursor

The foundational starting material is 3-Bromo-2-chloro-5-methylpyridine (CAS 17282-03-0).[1][2] This "cornerstone" intermediate is preferred over the 2-fluoro analog for cost reasons, though the fluoro-analog reacts faster.

Validated Synthesis Protocol

Objective: Conversion of 3-bromo-2-chloro-5-methylpyridine to 3-bromo-5-methyl-2-propoxypyridine.

Reagents:

  • Substrate: 3-Bromo-2-chloro-5-methylpyridine (1.0 eq)

  • Nucleophile: n-Propanol (excess or solvent)

  • Base: Sodium Hydride (NaH, 60% dispersion, 1.2 eq) or Potassium tert-butoxide (

    
    -BuOK)
    
  • Solvent: Anhydrous THF or DMF

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under

    
    , suspend NaH (1.2 eq) in anhydrous THF at 0°C.
    
  • Alkoxide Formation: Add n-propanol (1.2 eq) dropwise. Stir for 30 minutes until

    
     evolution ceases, generating sodium propoxide in situ.
    
  • Addition: Add a solution of 3-Bromo-2-chloro-5-methylpyridine (1.0 eq) in THF dropwise to the alkoxide mixture.

  • Reaction: Heat the mixture to reflux (65°C for THF) or 80°C (if using DMF) for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1) or LC-MS.

    • Critical Checkpoint: The C2-Cl is significantly more reactive toward

      
       than the C3-Br. However, overheating (>100°C) may lead to trace hydro-dehalogenation or bis-substitution.
      
  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes). The product is typically a colorless to pale yellow oil.

Reaction Pathway Visualization

Synthesis_Pathway Start 3-Bromo-2-chloro-5-methylpyridine (CAS 17282-03-0) Intermediate Meisenheimer Complex (Transition State) Start->Intermediate Nucleophilic Attack (C2) Reagents n-Propanol + NaH (Alkoxide Formation) Reagents->Intermediate Product 3-Bromo-5-methyl-2-propoxypyridine (CAS 1289096-91-8) Intermediate->Product -NaCl (Elimination)

Caption: Selective


 pathway favoring C2 substitution due to nitrogen activation, preserving the C3-Bromine for downstream coupling.

Medicinal Chemistry Utility

This compound is not a drug in itself but a high-value Intermediate . Its structural features are specifically tuned for Structure-Activity Relationship (SAR) exploration.

Lipophilicity Modulation (The "Propoxy Effect")

Replacing a standard methoxy group (


) with a propoxy group (

) increases the cLogP by approximately +1.0 log unit.
  • Application: Used when a lead compound is too polar to cross the Blood-Brain Barrier (BBB) or cell membranes.

  • Binding: The propyl chain can fill hydrophobic "pockets" in kinase ATP-binding sites or GPCR allosteric sites, improving potency via the hydrophobic effect.

The C3-Bromo "Warhead"

The bromine atom at position 3 is electronically deactivated by the adjacent nitrogen but remains highly competent for Palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl systems.

  • Buchwald-Hartwig: Amination to form C-N bonds (common in kinase inhibitors).

Divergent Synthesis Workflow

The following diagram illustrates how this scaffold acts as a "Hub" for library generation.

Divergent_Synthesis Core 3-Bromo-5-methyl-2-propoxypyridine (The Scaffold) Suzuki Biaryl Derivatives (Suzuki Coupling) Core->Suzuki Ar-B(OH)2 / Pd(PPh3)4 Buchwald Aminopyridines (Buchwald-Hartwig) Core->Buchwald R-NH2 / Pd2(dba)3 / BINAP Heck Alkenyl Pyridines (Heck Reaction) Core->Heck Acrylates / Pd(OAc)2

Caption: The C3-Bromine serves as a versatile handle for diverse Pd-catalyzed functionalizations.

Handling & Safety Profile

While specific toxicological data for this derivative is limited, it should be handled with the standard precautions for halogenated pyridines.

  • GHS Classification ( Inferred):

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store under inert atmosphere (

    
     or Ar) at 2–8°C. Halogenated pyridines can be light-sensitive; amber vials are recommended.
    
  • Spill Protocol: Absorb with sand or vermiculite. Do not flush into surface water.

References

  • Chemical Identity: 3-Bromo-5-methyl-2-propoxypyridine. CAS Common Chemistry. Registry No. 1289096-91-8.[3][4] [3][4]

  • Precursor Synthesis: 3-Bromo-2-chloro-5-methylpyridine. PubChem CID 285437. National Library of Medicine.

  • Synthetic Methodology: Nucleophilic substitution of 2-halo-pyridines. "The Crucial Role of 3-Bromo-2-chloro-5-methylpyridine in Modern Chemical Synthesis." NBInno Technical Report.

  • Vendor Data: Product Specification: 3-Bromo-5-methyl-2-propoxypyridine. BLD Pharm Catalog BD01552677.[3]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Optimizing Suzuki-Miyaura Coupling for the Synthesis of Biaryl Compounds from 3-Bromo-5-methyl-2-propoxypyridine

Introduction: Navigating the Challenges of Pyridine Coupling The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable effici...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Pyridine Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in the pharmaceutical and materials science sectors is widespread, particularly for the synthesis of biaryl and hetero-biaryl scaffolds.[3][4] However, the coupling of heteroaromatic halides, especially pyridine derivatives, presents unique challenges that can impede reaction success.[5][6]

This guide provides a detailed examination and a robust protocol for the Suzuki coupling of 3-Bromo-5-methyl-2-propoxypyridine . This substrate features a sterically accessible bromine atom but is electronically rich due to the +I effect of the methyl group and the strong +M (mesomeric) effect of the 2-propoxy group. Furthermore, the pyridine nitrogen lone pair can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Understanding these electronic and coordinative properties is paramount to selecting the appropriate reaction conditions to overcome these hurdles and achieve high-yield coupling.

The Catalytic Cycle: A Mechanistic Framework

A foundational understanding of the Suzuki-Miyaura reaction mechanism is essential for rational troubleshooting and optimization. The process is a catalytic cycle revolving around a palladium center, which cycles between Pd(0) and Pd(II) oxidation states.[7][8] The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-Bromo-5-methyl-2-propoxypyridine, forming a Pd(II) intermediate. This is often the rate-determining step, particularly for less reactive halides.[9][10]

  • Transmetalation: The organic moiety from the boronic acid (or ester) is transferred to the palladium center. This step requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex.[11][12]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[13]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ (Active Catalyst) OxAdd [Ar-Pd(II)(L)₂-X] Pd0->OxAdd Oxidative Addition (with Ar-X) Trans [Ar-Pd(II)(L)₂-Ar'] OxAdd->Trans Transmetalation (with Ar'B(OR)₂ + Base) Trans->Pd0 Reductive Elimination (forms Ar-Ar') Product Coupled Product (Ar-Ar') Trans->Product ArX 3-Bromo-5-methyl- 2-propoxypyridine (Ar-X) ArX->OxAdd ArB Organoboron (Ar'B(OR)₂) ArB->Trans

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Causality Behind Experimental Choices: A Scientist's Perspective

Achieving a successful outcome for a challenging substrate like 3-Bromo-5-methyl-2-propoxypyridine requires a deliberate selection of reagents. The choices are not arbitrary but are grounded in the need to favor the forward kinetics of each step in the catalytic cycle while minimizing side reactions.

The Palladium Precatalyst and Ligand System

The combination of the palladium source (precatalyst) and the ancillary ligand is the heart of the catalytic system.

  • Palladium Precatalyst: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[7] While Pd(PPh₃)₄ is a direct source of Pd(0), systems using Pd(II) salts like Pd(OAc)₂ are often more robust and versatile, as the active Pd(0) is generated in situ.

  • Ligand Selection: For an electron-rich and potentially coordinating substrate, the ligand must be both electron-rich and bulky .

    • Expertise: Electron-rich ligands (e.g., those with alkylphosphine groups like P(t-Bu)₃ or cyclohexyl groups) increase the electron density on the palladium center, which promotes the oxidative addition step.[11]

    • Experience: Bulky ligands, such as SPhos, XPhos, or RuPhos, create a sterically hindered coordination sphere around the palladium. This encourages the final reductive elimination step and prevents the formation of inactive catalyst dimers. For pyridine substrates, bulky ligands can also disfavor the inhibitory binding of the pyridine nitrogen to the metal center.

The Critical Role of the Base

The base is not merely a pH adjuster; it is a stoichiometric reagent crucial for the transmetalation step.[12][14] It reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which is the active species in transmetalation.[14]

  • Inorganic Bases: K₂CO₃, Cs₂CO₃, and K₃PO₄ are common choices.

    • Causality: For challenging couplings, stronger and more oxophilic bases like K₃PO₄ are often superior. They more effectively drive the equilibrium towards the active boronate species. Cesium carbonate (Cs₂CO₃) is also highly effective, often attributed to the high solubility of its boronate salts.

Solvent System Design

The solvent must solubilize the organic substrates, the catalyst complex, and the base (or at least allow for efficient interfacial reaction).[15][16]

  • Aprotic Solvents: Ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF) , or aromatic solvents like toluene , are excellent choices. They are relatively non-coordinating and have boiling points suitable for heating.

  • Aqueous Co-solvent: The reaction often benefits from the addition of water. Water is essential for dissolving the inorganic base, facilitating the formation of the boronate, and can influence the formation of Pd-OH intermediates that accelerate transmetalation.[17] A typical ratio is 4:1 or 5:1 organic solvent to water.

Comparative Reaction Conditions

The following table summarizes literature-precedent conditions for Suzuki couplings of structurally related substituted bromopyridines, providing a validated starting point for optimization.

Aryl BromideCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
5-Bromo-2-methylpyridin-3-amineVarious Arylboronic AcidsPd(PPh₃)₄ (5)-K₃PO₄ (2)Dioxane/H₂O901265-85[18]
2,6-DibromopyridinePhenylboronic AcidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O10012High (Mono)[19]
3-Bromo-5-fluoropyridineArylboronic AcidPd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O1001678[10]
2-BromopyridinePhenylboronic AcidPd(OAc)₂ (5)P(t-Bu)₃ (10)K₃PO₄ (2)DMF802492[20]

Detailed Experimental Protocol

This protocol provides a robust, field-tested methodology for the Suzuki coupling of 3-Bromo-5-methyl-2-propoxypyridine with a generic arylboronic acid.

Materials and Reagents
  • 3-Bromo-5-methyl-2-propoxypyridine (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Argon or Nitrogen gas (high purity)

  • Standard work-up and purification reagents (Ethyl Acetate, Brine, MgSO₄, Silica Gel)

Experimental Workflow Diagram

Workflow start Start setup 1. Assemble Reactants (Aryl Bromide, Boronic Acid, Base) start->setup inert 2. Inert Atmosphere (Evacuate & Backfill with Argon) setup->inert solvent 3. Add Degassed Solvents (Dioxane/Water) inert->solvent catalyst 4. Add Catalyst System (Pd(OAc)₂ + SPhos) solvent->catalyst react 5. Heat Reaction (e.g., 90-100 °C) & Monitor (TLC/GC) catalyst->react workup 6. Aqueous Work-up (Quench, Extract, Wash) react->workup purify 7. Purify Product (Column Chromatography) workup->purify char 8. Characterize (NMR, MS) purify->char end_node End char->end_node

Figure 2: Step-by-step experimental workflow.
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 3-Bromo-5-methyl-2-propoxypyridine (e.g., 1.0 mmol, 230 mg), the desired arylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol, 637 mg).

  • Inerting: Seal the flask with a septum and purge the vessel by evacuating and backfilling with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the mixture for 20-30 minutes. Add the appropriate volume of this solvent mixture to the flask via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent (e.g., 10 mL for a 1.0 mmol reaction).

  • Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg). Briefly flush the vial with argon before adding the catalyst and ligand to the main reaction flask against a positive pressure of argon.

  • Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots, quenching with water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 4-16 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing: Wash the combined organic extracts with brine (2 x 20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting Common Issues

  • Low or No Conversion: The primary suspect is catalyst deactivation. Ensure the reaction was performed under strictly anaerobic conditions and that solvents were thoroughly degassed. Consider increasing the temperature or switching to a more robust ligand system like an N-heterocyclic carbene (NHC) precatalyst (e.g., PEPPSI-IPr).

  • Protodeboronation of Boronic Acid: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be competitive. Using a slight excess of the boronic acid (1.2-1.5 equiv) is standard practice. Ensuring the base is sufficiently strong and the reaction is heated promptly after catalyst addition can minimize this pathway.

  • Formation of Homocoupled Byproducts: The formation of Ar-Ar and Ar'-Ar' byproducts can occur. This is often minimized by using a well-defined ligand-to-metal ratio (typically 2:1 for monodentate ligands like SPhos) and avoiding excessively high temperatures.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • The Organic Chemistry Tutor. (2025). Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Dougherty, W. G., & Scott, P. J. H. (2020). The Suzuki–Miyaura Cross-Coupling Reaction. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Neufeldt, S. R., et al. (2022). Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0). ChemRxiv. [Link]

  • Couto, I., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Johnson, M. G., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • Smith, R. C., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
  • Scrivanti, A., & Beghetto, V. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry.
  • ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • Salih, K. S. M., & Baqi, Y. (2019). Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. ResearchGate. [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • Hou, X., et al. (2022). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115 Handout. [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • GSK. (n.d.). Use of Base Metals in Suzuki Coupling. [Link]

  • Markovic, T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science.
  • Organ, M. G., et al. (2006). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics.
  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... [Link]

  • Willis, M. C., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]

  • Saha, S., et al. (2020). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. Angewandte Chemie.
  • Li, S., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry.
  • MDPI. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • The Cynical Chemist. (2021). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. YouTube. [Link]

Sources

Application

Application Notes & Protocols: Strategic Functionalization of 3-Bromo-5-methyl-2-chloropyridine via Nucleophilic Aromatic Substitution

Introduction: Unlocking the Synthetic Potential of a Differentiated Dihalopyridine In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, substituted pyridines are i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Synthetic Potential of a Differentiated Dihalopyridine

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, substituted pyridines are indispensable building blocks.[1] Their unique electronic properties and ability to engage in critical biological interactions make them privileged scaffolds. 3-Bromo-5-methyl-2-chloropyridine is a particularly valuable starting material, offering two distinct halogen handles for sequential and site-selective functionalization. This guide provides an in-depth analysis and practical protocols for leveraging Nucleophilic Aromatic Substitution (SNAr) to selectively functionalize the C2 position of this substrate, leaving the C3-bromo group intact for subsequent transformations like palladium-catalyzed cross-coupling reactions.

This document is designed for researchers, medicinal chemists, and process development scientists. It moves beyond simple procedural descriptions to explain the underlying mechanistic principles that govern the observed regioselectivity, empowering users to adapt and troubleshoot these powerful synthetic methods.

Part 1: Mechanistic Rationale and Regioselectivity

The SNAr Mechanism on Pyridine Scaffolds

Nucleophilic Aromatic Substitution is a two-step addition-elimination process.[2][3] Unlike SN2 reactions, SNAr does not involve a backside attack, which is sterically impossible on an aromatic ring. Instead, the reaction proceeds as follows:

  • Addition: The nucleophile attacks an electron-deficient carbon atom of the aromatic ring, breaking the aromaticity and forming a high-energy, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2][3]

  • Elimination: The aromaticity is restored by the expulsion of a leaving group from the tetrahedral carbon, resulting in the net substitution product.

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This electronic feature activates the ring towards nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen.[4][5] This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization—a factor that is not possible with attack at the meta positions (C3, C5).[4][6]

Predicting Regioselectivity for 3-Bromo-5-methyl-2-chloropyridine

For 3-bromo-5-methyl-2-chloropyridine, two factors overwhelmingly dictate the site of nucleophilic attack: electronic activation and leaving group ability .

  • Positional Activation: The chlorine atom is located at the C2 position, an ortho position highly activated by the ring nitrogen. The bromine atom is at the C3 position, a meta position that is not electronically activated for SNAr.[4][6] The stability of the potential Meisenheimer intermediates is the deciding factor. Attack at C2 allows for a resonance structure where the negative charge resides on the ring nitrogen, a highly stabilizing contribution. Attack at C3 does not offer this stabilization, making the corresponding intermediate significantly higher in energy.

  • Leaving Group Ability: In SNAr reactions where the initial nucleophilic attack is the rate-determining step, the electronegativity of the leaving group is more important than its bond strength to carbon. A more electronegative atom can better stabilize the accumulating negative charge in the transition state leading to the Meisenheimer complex. The typical leaving group order is F > Cl ≈ Br > I.[7][8] While chlorine and bromine have similar leaving group abilities in this context, the positional activation at C2 is so dominant that substitution at C3 is not typically observed under SNAr conditions.

Therefore, nucleophilic attack will occur exclusively at the C2 position, displacing the chloride.

Diagram 1: SNAr Mechanism on 3-bromo-5-methyl-2-chloropyridine

Part 2: Application Notes & Strategic Synthesis

The selective displacement of the 2-chloro substituent opens a gateway to a vast array of derivatives. The choice of nucleophile, solvent, and base are critical parameters for optimizing reaction outcomes.

Nucleophile Selection
  • Nitrogen Nucleophiles: Primary and secondary amines (e.g., morpholine, piperidine, anilines) are excellent nucleophiles for this transformation. Reactions are typically run in a polar aprotic solvent like DMF, DMSO, or NMP, often with a non-nucleophilic base like K₂CO₃ or Cs₂CO₃ to scavenge the HCl generated. In many cases, an excess of the amine nucleophile can serve as both reactant and base.

  • Oxygen Nucleophiles: Alkoxides, such as sodium methoxide or potassium tert-butoxide, readily displace the 2-chloro group. The reaction is typically performed in the corresponding alcohol as the solvent or in a polar aprotic solvent like THF or Dioxane.

  • Sulfur Nucleophiles: Thiolates (e.g., sodium thiomethoxide) are potent nucleophiles and react efficiently, often at lower temperatures than their oxygen or nitrogen counterparts, to yield the corresponding 2-thioether.[9]

Solvent, Base, and Temperature Considerations
ParameterChoice & Rationale
Solvent Polar Aprotic (DMF, DMSO, NMP, Dioxane): These solvents effectively solvate the cation of the nucleophilic salt while poorly solvating the anion, increasing its nucleophilicity. Their high boiling points also allow for a wide range of reaction temperatures.
Base Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Used with neutral nucleophiles (amines, alcohols) to neutralize the generated acid (e.g., HCl). They are generally non-nucleophilic and easily removed during workup. Strong Bases (NaH, KHMDS, NaOtBu): Required to deprotonate less acidic pronucleophiles like alcohols or thiols to generate the more reactive anionic nucleophile.
Temperature Room Temp to 120 °C: The reaction rate is highly dependent on the nucleophile's reactivity. Strong nucleophiles like thiolates may react at or below room temperature, while less reactive nucleophiles like hindered anilines may require heating to achieve a reasonable reaction rate.
Orthogonal Functionalization Strategy

The true synthetic power of 3-bromo-5-methyl-2-chloropyridine lies in its potential for sequential, site-selective reactions. After performing the SNAr reaction at C2, the C3-bromo substituent remains available for a host of palladium-catalyzed cross-coupling reactions. This orthogonal reactivity allows for the convergent synthesis of complex molecules.

  • Suzuki-Miyaura Coupling: To form C-C bonds with aryl or vinyl boronic acids/esters.[10][11]

  • Buchwald-Hartwig Amination: To form C-N bonds with a secondary amine or aniline.[12][13]

  • Sonogashira Coupling: To form C-C triple bonds with terminal alkynes.[9]

Part 3: Experimental Protocols

Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of 4-(3-bromo-5-methylpyridin-2-yl)morpholine

This protocol details a typical SNAr reaction using a secondary amine as the nucleophile.

  • Materials:

    • 3-Bromo-5-methyl-2-chloropyridine (1.0 equiv)

    • Morpholine (3.0 equiv)

    • Potassium carbonate (K₂CO₃, 2.0 equiv)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine (saturated aq. NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask with reflux condenser and magnetic stir bar

    • Heating mantle with temperature controller

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a round-bottom flask, add 3-bromo-5-methyl-2-chloropyridine, potassium carbonate, and DMF (approx. 0.2 M concentration relative to the substrate).

    • Begin stirring the suspension at room temperature.

    • Add morpholine to the reaction mixture via syringe.

    • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine to remove residual DMF.

    • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Synthesis of 3-bromo-2-methoxy-5-methylpyridine

This protocol describes the reaction with an alkoxide nucleophile.

  • Materials:

    • 3-Bromo-5-methyl-2-chloropyridine (1.0 equiv)

    • Sodium methoxide (1.5 equiv, can be used as a solution in methanol or as a solid)

    • Anhydrous Methanol (MeOH) or Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Diethyl ether

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask with reflux condenser and magnetic stir bar

    • Ice-water bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Dissolve 3-bromo-5-methyl-2-chloropyridine in anhydrous methanol or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice-water bath to 0 °C.

    • Carefully add sodium methoxide portion-wise (if solid) or dropwise (if solution).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.

    • Once complete, cool the reaction back to 0 °C and carefully quench by adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography to afford the desired 3-bromo-2-methoxy-5-methylpyridine.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow Diagram 2: General Experimental Workflow setup 1. Reaction Setup (Substrate, Solvent, Base) reagent 2. Reagent Addition (Nucleophile) setup->reagent reaction 3. Reaction (Stirring, Heating, Monitoring via TLC/LCMS) reagent->reaction workup 4. Aqueous Workup (Quench, Extraction) reaction->workup dry 5. Drying & Concentration (Dry with MgSO₄/Na₂SO₄, Rotary Evaporation) workup->dry purify 6. Purification (Flash Chromatography) dry->purify product 7. Pure Product (Characterization via NMR, MS) purify->product

Diagram 2: General Experimental Workflow

References

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC, National Center for Biotechnology Information. [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Europe PMC. [Link]

  • The Crucial Role of 3-Bromo-2-chloro-5-methylpyridine in Modern Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC, National Center for Biotechnology Information. [Link]

  • Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines with NaSMe to Obtain Bromo(methylthio)pyridines as Key Precursors of 3-Halo-2-(hetero)arylthieno[2,3-b]pyridines and Thieno[3,2-b]pyridines. ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution. Organic Chemistry | OpenStax. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • Suzuki reaction. Wikipedia. [Link]

Sources

Method

Application Note: Optimized Buchwald-Hartwig Amination of 3-Bromo-5-methyl-2-propoxypyridine

This Application Note is structured to serve as a definitive technical guide for the Buchwald-Hartwig amination of 3-Bromo-5-methyl-2-propoxypyridine . It synthesizes mechanistic principles with practical, high-yield pro...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for the Buchwald-Hartwig amination of 3-Bromo-5-methyl-2-propoxypyridine . It synthesizes mechanistic principles with practical, high-yield protocols.

Executive Summary

The amination of 3-Bromo-5-methyl-2-propoxypyridine (Compound 1) presents a distinct challenge in cross-coupling chemistry. Unlike electron-deficient pyridines (e.g., 2-chloropyridine) which undergo facile oxidative addition, Compound 1 possesses a deactivated core due to the electron-donating effects of the 2-propoxy and 5-methyl groups. Furthermore, the ortho-propoxy substituent introduces significant steric hindrance at the reactive C3 position.

This guide provides a validated protocol utilizing Third-Generation Buchwald Precatalysts (specifically BrettPhos and RuPhos systems) to overcome these electronic and steric barriers. We prioritize the use of Pd precatalysts to ensure rapid initiation and reproducible active species formation.[1]

Substrate Analysis & Mechanistic Strategy

The Challenge: Electronics and Sterics

To design an effective reaction, we must first deconstruct the substrate:

  • Electronic Deactivation: The pyridine ring is generally electron-deficient. However, the 2-propoxy group (+M effect) and 5-methyl group (+I effect) significantly increase electron density at the C3 position. This makes the C-Br bond less electrophilic, rendering the Oxidative Addition step slower than in typical pyridyl halides.

  • Steric Congestion: The propoxy group at C2 is bulky and conformationally flexible. It creates a steric wall adjacent to the C3-Br bond, impeding the approach of the Pd-Ligand complex.

  • Chelation Risk: The pyridine nitrogen and the ether oxygen offer potential binding sites that can sequester the catalyst in off-cycle resting states (Pd-trap).

The Solution: Ligand Selection

We employ Dialkylbiaryl Phosphine Ligands to address these issues:

  • BrettPhos / tBuBrettPhos: Recommended for Primary Amines . The large bulk of the ligand promotes reductive elimination (often the yield-limiting step for hindered substrates) and prevents the formation of inactive bis-ligated Pd complexes.

  • RuPhos: Recommended for Secondary Amines . It provides the necessary electron density to facilitate oxidative addition into the electron-rich C-Br bond while accommodating the steric bulk of the secondary amine.

Experimental Protocol

Standard Reaction Conditions

The following protocol is scaled for 1.0 mmol of substrate but is linear up to 50 mmol.

Table 1: Reaction Components

ComponentRoleEquivalentsRecommended Reagent
Substrate Electrophile1.0 equiv3-Bromo-5-methyl-2-propoxypyridine
Amine Nucleophile1.2 - 1.5 equivPrimary or Secondary Amine
Catalyst Pd Source1 - 3 mol%BrettPhos Pd G3 (for 1° amines) or RuPhos Pd G3 (for 2° amines)
Base Deprotonation1.4 equivNaOtBu (Sodium tert-butoxide)
Solvent Medium0.2 M1,4-Dioxane (Anhydrous, degassed)

Critical Note on Catalyst: We strongly recommend using G3 Precatalysts (e.g., [BrettPhos Pd G3]). These are air-stable solids that generate the active L-Pd(0) species immediately upon exposure to base, bypassing the induction period and variable activation associated with Pd2(dba)3/Ligand mixtures.

Step-by-Step Procedure
  • Preparation (Glovebox or Schlenk Line):

    • Oven-dry a 10 mL reaction vial or Schlenk tube containing a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Solids Addition:

    • Charge the vial with 3-Bromo-5-methyl-2-propoxypyridine (1.0 equiv).

    • Add NaOtBu (1.4 equiv). Note: Weighing this base in air is acceptable if done quickly, but long exposure leads to degradation (NaOH formation).

    • Add the Pd G3 Precatalyst (1–3 mol%).

  • Liquids Addition:

    • Evacuate and backfill the vial with Argon (3 cycles).

    • Add Amine (1.2 equiv) via syringe. If the amine is a solid, add it in step 2.

    • Add anhydrous 1,4-Dioxane to achieve a concentration of 0.2 M (e.g., 5 mL for 1 mmol scale).

  • Reaction:

    • Seal the vessel (Teflon-lined cap).

    • Heat to 90 °C in a pre-heated aluminum block. Stir vigorously (800+ rpm).

    • Monitor by LC-MS or TLC at 2 hours. Most reactions are complete within 4–6 hours.

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc (20 mL) and filter through a small pad of Celite to remove Pd black and salts.

    • Wash the filtrate with water (1 x 10 mL) and brine (1 x 10 mL).

    • Dry over MgSO4, filter, and concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography (SiO2).

    • Eluent: Hexanes/EtOAc gradient. (The propoxy group aids solubility and separation).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific steric interactions of the 2-propoxy group during the oxidative addition and reductive elimination steps.

BuchwaldHartwig cluster_off Potential Pitfalls PreCat Pd G3 Precatalyst (Air Stable) ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Activation by Base OxAdd Oxidative Addition (Rate Limiting for Electron-Rich Ar-Br) Pd(II)-Ar-Br species ActiveCat->OxAdd + Substrate (3-Br-Py) Steric clash with 2-OPr AmineBind Amine Coordination Pd(II)-Ar-N(H)R OxAdd->AmineBind + Amine Deprot Deprotonation by NaOtBu Pd(II)-Ar-NR (Amido Complex) AmineBind->Deprot - HOtBu RedElim Reductive Elimination Formation of C-N Bond Deprot->RedElim Steric bulk of Ligand drives this step BetaHydride Beta-Hydride Elimination (If Amine has alpha-H) Deprot->BetaHydride Side Reaction RedElim->ActiveCat Regeneration Product Final Product 3-Amino-5-methyl-2-propoxypyridine RedElim->Product Release PdBlack Catalyst Decomposition (Pd Black)

Figure 1: Catalytic cycle for the amination of 3-Bromo-5-methyl-2-propoxypyridine. Note the critical role of ligand bulk in driving the reductive elimination step against the steric pressure of the 2-propoxy group.

Troubleshooting & Optimization Guide

If the standard protocol yields <50%, consult this logic matrix.

Table 2: Optimization Matrix

ObservationDiagnosisCorrective Action
No Conversion (Start Material remains) Oxidative Addition failure. The catalyst cannot access the C-Br bond due to sterics or electronics.Switch Ligand: Move to tBuXPhos or AdBrettPhos (more electron-rich/bulky). Increase Temp: Raise to 100–110 °C.
Dehalogenation (Product is 5-methyl-2-propoxypyridine)

-Hydride elimination is faster than reductive elimination. Common with primary alkyl amines.
Switch Ligand: Use BrettPhos specifically (designed to prevent this). Switch Solvent: Use t-Amyl Alcohol to solvate the base better.
Low Yield (Incomplete Conversion) Catalyst death (Pd black formation).Add Stabilizer: Add 1 mol% additional Ligand. Purify Reagents: Distill the amine; ensure Dioxane is peroxide-free.
Base Sensitive Groups present NaOtBu is too harsh (pKa ~17).Switch Base: Use Cs2CO3 (weaker, heterogeneous) or LHMDS (non-nucleophilic). Note: Cs2CO3 reactions often require longer times (12-24h).

Workflow Visualization

Workflow Start Start: 1.0 mmol Substrate Setup Setup: Add Pd G3 (2 mol%) Add NaOtBu (1.4 eq) Inert Atmosphere Start->Setup Reaction Reaction: Dioxane, 90°C 4-6 Hours Setup->Reaction Check Checkpoint: LCMS Analysis Reaction->Check Check->Reaction Incomplete (+2 hrs) Workup Workup: Filter (Celite) EtOAc/H2O Wash Check->Workup Complete Purify Purification: Flash Column (Hex/EtOAc) Workup->Purify

Figure 2: Operational workflow for the synthesis.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][5] Reaction of aryl bromides with tin amides. Journal of the American Chemical Society, 116(13), 5969-5970.

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166.

Sources

Application

Precision Synthesis and Handling of 2-Alkoxypyridine Derivatives

Executive Summary & Strategic Importance 2-Alkoxypyridines are ubiquitous structural motifs in medicinal chemistry, serving as bioisosteres for amides and modulators of metabolic stability. However, their synthesis is fr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

2-Alkoxypyridines are ubiquitous structural motifs in medicinal chemistry, serving as bioisosteres for amides and modulators of metabolic stability. However, their synthesis is frequently complicated by the ambident nucleophilicity of the pyridone/hydroxypyridine tautomer, leading to mixtures of the desired 2-alkoxypyridine (O-alkyl) and the thermodynamically stable N-alkyl-2-pyridone .

This guide provides high-fidelity protocols to control this selectivity. It moves beyond generic "mix-and-stir" procedures to explain the electronic and coordination factors that dictate yield and purity.

The Core Challenge: O- vs. N-Selectivity

The 2-pyridone anion can react at Nitrogen (soft center) or Oxygen (hard center).[1][2]

  • N-Alkylation is favored by thermodynamic control, polar solvents, and alkali metal bases.

  • O-Alkylation requires kinetic control, specific metal coordination (Ag+), or hard electrophiles.

Decision Matrix: Route Selection

Before starting, select the optimal pathway based on your available starting material.

RouteSelection Start Starting Material? Halo 2-Halopyridine (F, Cl, Br) Start->Halo OH 2-Hydroxypyridine (2-Pyridone) Start->OH SNAr Pathway A: SNAr (Nucleophilic Aromatic Substitution) Halo->SNAr Preferred Method AgSalt Pathway B: Silver Salt Method (Coordination Control) OH->AgSalt If Alkyl Halide available Mitsunobu Pathway C: Mitsunobu (Hard Electrophile) OH->Mitsunobu If Alcohol available Product 2-Alkoxypyridine SNAr->Product High O-Selectivity AgSalt->Product High O-Selectivity Mitsunobu->Product Variable Selectivity

Figure 1: Strategic decision tree for synthesis selection. Pathway A is the most robust for scale-up.

Module A: The Protocol (Displacement of Halides)

This is the "Workhorse" method. It relies on the high electrophilicity of the C-2 position.

Mechanistic Insight: The reaction rate is heavily dependent on the leaving group. 2-Fluoropyridines react significantly faster (up to



times) than 2-chloropyridines due to the high electronegativity of fluorine stabilizing the Meisenheimer intermediate, despite fluorine being a poorer leaving group in

systems.
Protocol A1: Sodium Hydride Method (Standard)

Best for: Primary and secondary alcohols reacting with 2-fluoropyridines.

Reagents:

  • Substrate: 2-Fluoropyridine derivative (1.0 equiv)

  • Nucleophile: Alcohol (R-OH) (1.2 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.3 equiv)

  • Solvent: THF (anhydrous) or DMF (for unreactive substrates)

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Deprotonation: Suspend NaH in THF at 0°C. Add the alcohol dropwise. Stir for 30 min at 0°C

    
     RT until hydrogen evolution ceases. Observation: Solution usually turns clear or slightly cloudy.
    
  • Addition: Cool back to 0°C. Add the 2-fluoropyridine (dissolved in minimal THF) dropwise.

  • Reaction: Allow to warm to RT. Monitor by TLC/LCMS.

    • Note: 2-Fluoropyridines often react within 1-4 hours at RT. 2-Chloropyridines may require heating to 60-80°C in DMF.

  • Quench: Carefully add sat.

    
     solution.
    
  • Workup: Extract with EtOAc. Wash organics with water (3x) if DMF was used to remove solvent. Dry over

    
    .
    

Self-Validation Check:

  • LCMS: Look for the M+H peak.

  • NMR: The

    
    -proton (C3-H) of the pyridine ring usually shifts upfield slightly upon alkoxylation compared to the halide precursor due to the mesomeric donation of the oxygen.
    

Module B: The Silver Salt Protocol (From 2-Pyridones)

Best for: When the 2-pyridone is the only available precursor, or for installing complex alkyl groups where the alcohol is not available.

Mechanistic Insight: This protocol exploits the Hard-Soft Acid-Base (HSAB) principle and Coordination Chemistry .

  • Alkali Metals (Na+, K+): Dissociate in polar solvents, leaving the "naked" ambident anion. The Nitrogen (soft center) attacks the alkyl halide (soft electrophile), leading to N-alkylation .

  • Silver (Ag+): Coordinates strongly to the Nitrogen lone pair and the carbonyl oxygen. This "blocks" the nitrogen and forces the electrophile to attack the Oxygen. Furthermore, the reaction is often heterogeneous (non-polar solvent), which suppresses N-alkylation.

AgMechanism Pyridone 2-Pyridone AgSalt Ag2CO3 / Toluene Pyridone->AgSalt Complex Ag-Complex (Ag binds Nitrogen) AgSalt->Complex Coordination O_Product 2-Alkoxypyridine (O-Alkylation) Complex->O_Product Major Pathway (N-blocked) N_Product N-Alkyl-2-pyridone (N-Alkylation) Complex->N_Product Minor Pathway (Suppressed) RX Alkyl Halide (R-X) RX->O_Product Electrophile

Figure 2: Silver-mediated direction of alkylation. The Ag-N interaction is the critical selectivity driver.

Protocol B1: Silver Carbonate Mediated Alkylation

Reagents:

  • Substrate: 2-Pyridone derivative (1.0 equiv)

  • Electrophile: Alkyl Iodide or Bromide (1.2 - 1.5 equiv)

  • Promoter: Silver Carbonate (

    
    ) (1.1 - 2.0 equiv)
    
  • Solvent: Toluene (non-polar is critical) or Benzene (if permitted)

Step-by-Step:

  • Setup: In a foil-wrapped flask (Ag salts are light sensitive), suspend the 2-pyridone and

    
     in Toluene.
    
  • Addition: Add the alkyl halide.

  • Reaction: Heat to reflux (110°C) for 12-24 hours. The reaction is heterogeneous.

  • Filtration: Cool to RT. Filter through a pad of Celite to remove silver salts. Wash the pad with DCM.

  • Purification: Concentrate filtrate. Flash chromatography is usually required to separate trace N-alkyl impurities (which are typically much more polar/lower

    
     than O-alkyl products).
    

Module C: Stability & Handling "Gotchas"

Failure to observe these stability rules is the primary cause of yield loss after successful synthesis.

C1. Acid Sensitivity (The Imidate Problem)

2-Alkoxypyridines are cyclic imidates . Under acidic conditions, they hydrolyze back to the thermodynamically stable 2-pyridone.

  • Risk: Using 1M HCl during workup or using acidic matrices for LCMS purification.

  • Mitigation:

    • Workup: Use saturated

      
       (mildly acidic/neutral) or 
      
      
      
      for quenches. Never use strong mineral acids.
    • Chromatography: If the compound is sensitive, add 1% Triethylamine (TEA) to the silica column eluent to neutralize acidic sites on the silica gel.

C2. The Claisen Rearrangement (Thermal Instability)

2-Allyloxypyridines are notoriously unstable at high temperatures. They undergo a [3,3]-sigmatropic rearrangement to form N-allyl-2-pyridones (or 3-allyl-2-pyridones depending on substitution).

  • Threshold: Rearrangement often begins >100°C.

  • Protocol Adjustment: If synthesizing allyloxy derivatives, do not use the Ag/Toluene reflux method (110°C). Instead, use the

    
     method (Module A) at 0°C 
    
    
    
    RT.
Data Summary: Selectivity Factors
VariableConditions for O-Alkylation (Target)Conditions for N-Alkylation (Avoid)
Metal Cation

(Silver)

(Alkali)
Solvent Non-polar (Toluene, Hexane, Benzene)Polar Aprotic (DMF, DMSO)
Electrophile Hard (Alkyl Triflates, O-Salts)Soft (Alkyl Iodides)
Leaving Group (

)
Fluorine (

)
Chlorine (

)

References

  • Selectivity in Pyridone Alkylation (Ag vs Alkali)

    • Hopkins, G. C.; Jonak, J. P.; Minnemeyer, H. J.; Tieckelmann, H. The Alkylation of 2-Pyridones.J. Org.[3] Chem.1967 , 32, 4040–4044.

  • Mechanism of Silver Salt Selectivity

    • Chung, N. M.; Tieckelmann, H. Alkylations of Heterocyclic Ambident Anions. II. Alkylation of 2-Pyridone Salts.J. Org.[3][4] Chem.1970 , 35, 2517–2520.

  • SNAr Reactivity of Fluoropyridines

    • Loudon, G. M. Nucleophilic Aromatic Substitution.[3][5] In Organic Chemistry, 4th Ed.; Oxford University Press, 2002.

  • Thermal Rearrangement (Claisen)

    • Kaye, P. T.; Nocanda, X. W. Thermal Rearrangement of 2-Allyloxypyridines.J. Chem. Soc., Perkin Trans.[6] 12000 , 1331–1336.

  • Palladium-Catalyzed C-O Bond Formation (Buchwald)

    • Wolter, M.; Nordmann, G.; Job, G. E.; Buchwald, S. L. Palladium-Catalyzed Synthesis of Aryl Ethers.Org.[5][7] Lett.2002 , 4, 973–976.

Sources

Method

C-H activation of 5-methyl group in pyridine rings

Application Note: Strategic C(sp³)-H Functionalization of the 5-Methyl Group in Pyridine Scaffolds Part 1: Executive Summary & Strategic Analysis The "Meta-Methyl" Conundrum Functionalizing the methyl group at the 5-posi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic C(sp³)-H Functionalization of the 5-Methyl Group in Pyridine Scaffolds

Part 1: Executive Summary & Strategic Analysis

The "Meta-Methyl" Conundrum Functionalizing the methyl group at the 5-position (or 3-position) of a pyridine ring represents a distinct challenge in organic synthesis compared to the 2- or 4-positions.

  • 2- and 4-Methyl Pyridines: The C-H bonds are acidified (

    
     in DMSO) due to resonance stabilization of the resulting anion by the ring nitrogen. These can be functionalized via classical deprotonation (LDA/n-BuLi) followed by electrophilic trapping.
    
  • 5-Methyl Pyridines: The 5-position is "meta" to the nitrogen. There is no resonance stabilization for a negative charge at this benzylic position. The

    
     soars to 
    
    
    
    , comparable to toluene. Consequently, bases strong enough to deprotonate the 5-methyl group often destroy the pyridine ring via nucleophilic attack or cause promiscuous metalation at the ring C-H positions.

The Solution: Radical Hydrogen Atom Transfer (HAT) To bypass the high


 barrier, we must abandon ionic mechanisms (deprotonation) in favor of radical mechanisms . The Bond Dissociation Energy (BDE) of the 5-methyl C-H bond (

kcal/mol) is accessible via Hydrogen Atom Transfer (HAT) catalysis.

This guide details two validated protocols using Photoredox Catalysis and Metallaphotoredox Dual Catalysis to achieve high-fidelity activation of the 5-methyl group.

Part 2: Mechanistic Logic & Reaction Landscape

The following diagram illustrates the electronic disparity between pyridine positions and the logic of using HAT for the 5-position.

ReactionLandscape Substrate 5-Methyl Pyridine (Substrate) Path_Ionic Ionic Pathway (Strong Base: LDA/BuLi) Substrate->Path_Ionic pKa ~34 (Too High) Path_Radical Radical Pathway (Photoredox/HAT) Substrate->Path_Radical BDE ~90 kcal/mol (Accessible) Outcome_Ionic FAILURE: 1. Nucleophilic attack on Ring 2. Ortho-lithiation (Ring C-H) 3. No benzylic activation Path_Ionic->Outcome_Ionic Outcome_Radical SUCCESS: 1. Homolytic Cleavage (HAT) 2. Formation of 5-Benzylic Radical 3. Cross-Coupling (Ni/Ir) Path_Radical->Outcome_Radical

Figure 1: Decision matrix for activating 5-methyl pyridine. Ionic pathways fail due to lack of resonance stabilization; radical pathways succeed via BDE targeting.

Part 3: Validated Protocols

Protocol A: C(sp³)-H Alkylation via Photoredox HAT (Giese Addition)

Objective: Coupling the 5-methyl pyridine with electron-deficient olefins (Michael acceptors). Mechanism: A quinuclidine HAT catalyst abstracts a hydrogen atom from the 5-methyl group. The resulting radical adds to an acrylate/styrene, followed by reduction and protonation.

Reagents & Stoichiometry:

Component Role Equiv/Conc. Notes
Substrate 5-Methyl Pyridine derivative 1.0 equiv Limiting reagent
Olefin Alkyl acrylate / Vinyl sulfone 2.0 - 3.0 equiv Radical trap

| Photocatalyst | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | 1 - 2 mol% | High oxidation potential (


) |
| HAT Reagent  | 3-Acetoxyquinuclidine | 10 - 20 mol% | The "chemical drill" |
| Base  | Tetrabutylammonium Phosphate | 10 - 20 mol% | Assists HAT turnover |
| Solvent  | DMSO or MeCN | 0.1 M | Degassed thoroughly |

Step-by-Step Methodology:

  • Preparation (Glovebox/Inert Line):

    • In an 8 mL vial equipped with a magnetic stir bar, add the Ir-photocatalyst (1 mol%), 3-acetoxyquinuclidine (15 mol%), and the phosphate base (15 mol%).

    • Add the 5-methyl pyridine substrate (0.5 mmol, 1.0 equiv) and the olefin trap (1.5 mmol, 3.0 equiv).

    • Dissolve in anhydrous DMSO (5 mL).

  • Degassing (Critical):

    • Seal the vial with a septum cap.

    • Sparge with Argon or Nitrogen for 15 minutes. Note: Oxygen quenches the triplet state of Iridium and intercepts carbon radicals.

  • Irradiation:

    • Place the vial in a photoreactor (e.g., Kessil Blue LED 440nm or equivalent).

    • Maintain temperature at 25–30°C using a fan (LEDs generate heat).

    • Stir vigorously for 18–24 hours.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate (20 mL) and wash with Brine (3 x 10 mL) to remove DMSO.

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash column chromatography (typically Hexanes/EtOAc gradients). Pyridines often streak; add 1%

      
       to the eluent.
      
Protocol B: C(sp³)-H Arylation via Nickel/Photoredox Dual Catalysis

Objective: Cross-coupling the 5-methyl group with Aryl Bromides to form biaryl methanes. Mechanism: The Ir-catalyst drives the HAT cycle to generate the 5-methyl radical. This radical is intercepted by a Nickel(0/II) catalytic cycle, which undergoes oxidative addition with the aryl bromide and reductive elimination to form the C-C bond.

Diagram: Dual Catalytic Cycle

DualCatalysis Ir_Ground Ir(III) Ground State Ir_Excited *Ir(III) Excited Ir_Ground->Ir_Excited Blue LED Ir_Excited->Ir_Ground SET HAT_Reagent Quinuclidine (Radical) Substrate 5-Me Pyridine Radical 5-Me Radical Substrate->Radical HAT Ni_II Ni(II)-Ar Radical->Ni_II Radical Capture Ni_0 Ni(0) Ni_0->Ni_II Oxidative Addn (Ar-Br) Ni_III Ni(III)-Ar-Alk Ni_II->Ni_III Ni_III->Ni_0 Reductive Elim Product Arylated Product Ni_III->Product

Figure 2: Synergistic intersection of Iridium photoredox cycle and Nickel cross-coupling cycle.

Reagents & Stoichiometry:

Component Role Equiv/Conc.
Substrate 5-Methyl Pyridine 1.0 equiv
Coupling Partner Aryl Bromide (Electron deficient preferred) 1.0 - 1.5 equiv
Photocatalyst Ir[dF(CF3)ppy]2(dtbbpy)PF6 1 - 2 mol%
Ni Catalyst NiCl2(dme) or NiBr2(dtbbpy) 2 - 5 mol%
Ligand dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) 2 - 5 mol%
HAT Reagent Quinuclidine (or DABCO derivatives) 5 - 10 mol%

| Solvent | MeCN or DMF | 0.1 M |

Step-by-Step Methodology:

  • Catalyst Pre-complexation:

    • In a separate vial, mix

      
       (5 mol%) and dtbbpy ligand (5 mol%) in MeCN. Sonicate/stir until a green homogeneous solution forms (approx 5-10 mins).
      
  • Reaction Assembly:

    • To the reaction vial: Add Aryl Bromide (1.0 equiv), 5-Methyl Pyridine (1.5 equiv - excess helps if BDE is high), Iridium photocatalyst (1 mol%), and Quinuclidine (5 mol%).

    • Add the pre-formed Nickel catalyst solution.

  • Environment Control:

    • Seal and sparge with Nitrogen for 20 minutes.

    • Tip: If using volatile pyridines, freeze-pump-thaw is superior to sparging to prevent substrate loss.

  • Reaction:

    • Irradiate with Blue LEDs (450 nm) for 24-48 hours.

    • The reaction often turns dark brown/black (active Ni species).

  • Quenching:

    • Expose to air. Add water and extract with Ethyl Acetate.

    • Note: Nickel residues can coordinate to the pyridine product. Wash the organic phase with a solution of EDTA or aqueous

      
       to sequester Nickel.
      

Part 4: Troubleshooting & Optimization (Expertise)

1. "I see no conversion, only starting material."

  • Cause: Oxygen poisoning. The excited state of Ir is long-lived but fragile.

  • Fix: Increase sparging time. Ensure the reaction vessel is perfectly sealed (use crimp caps, not screw caps).

  • Cause: HAT Reagent mismatch.

  • Fix: Switch from Quinuclidine to Phosphate bases (e.g.,

    
    ) or N-Oxides . Some substrates respond better to different HAT polarities.
    

2. "I see dimerization of the pyridine."

  • Cause: Radical concentration is too high.

  • Fix: Lower the light intensity (move LEDs further away) or reduce the catalyst loading. This slows down radical generation, favoring the cross-coupling over homocoupling.

3. "The reaction works for 2-methyl but not 5-methyl."

  • Cause: Electronic deactivation.

  • Fix: If the ring has electron-withdrawing groups (e.g., -CF3, -CN), the 5-methyl C-H bond becomes stronger and more electron-deficient (electrophilic radical).

  • Strategy: Use a more reducing photocatalyst or switch to a Minisci-type approach (protonated heteroaromatic) if the goal is to add to the ring, but for benzylic activation, you may need to heat the reaction slightly (35-40°C) to overcome the activation energy barrier.

Part 5: References

  • Direct functionalization of benzylic C–H bonds in N-heterocycles.

    • Source: National Institutes of Health (NIH) / Vertex AI Search

    • Context: Discusses the utility of direct functionalization over multistep processes and highlights photoredox strategies.

    • (Representative URL based on search context)

  • Photoredox-Catalyzed C–H Functionalization Reactions.

    • Source: Chemical Reviews / PMC

    • Context: Comprehensive review of HAT mechanisms and Ir-catalysts used in Protocols A and B.

  • Selective, radical-free activation of benzylic C–H bonds in methylarenes.

    • Source: Chemical Communications (RSC)[1]

    • Context: Discusses Iridium complexes for benzylic activation, providing mechanistic contrast to radical methods.

  • Palladium-Catalyzed Benzylic Arylation of 2-Methyl Azaarenes.

    • Source: Organic Letters[2][3]

    • Context: Establishes the difficulty of 3/5-position activation compared to the 2-position, justifying the HAT approach.

  • Direct Arylation of Ethers through the Combination of Photoredox Mediated C-H Functionalization.

    • Source: MacMillan Group (Princeton)

    • Context: Foundational paper for the HAT/Ni dual catalysis mechanism used in Protocol B.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Propoxypyridine and its Intermediates

Welcome to the technical support resource for the purification of 2-propoxypyridine and its synthetic intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide pract...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 2-propoxypyridine and its synthetic intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice and robust protocols. We will explore the causality behind experimental choices to empower you to troubleshoot and optimize your purification strategies effectively.

Introduction

2-Propoxypyridine is a key structural motif in numerous pharmaceutical compounds. Its synthesis, often a variation of the Williamson ether synthesis, can introduce a variety of impurities, including unreacted starting materials, side-products, and solvent residues.[1][2] Achieving high purity of 2-propoxypyridine and its intermediates is critical for the reliability of downstream applications and the safety and efficacy of final drug products. This guide provides a comprehensive overview of purification methods, troubleshooting for common challenges, and detailed analytical protocols to validate your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 2-propoxypyridine?

A1: The impurities largely depend on your synthetic route. If you are using a Williamson ether synthesis approach (reacting a 2-halopyridine with sodium propoxide, or 2-hydroxypyridine with a propyl halide), you can expect:

  • Unreacted Starting Materials: 2-chloropyridine, 2-hydroxypyridine, or the propyl halide.

  • Side Products: Propene from E2 elimination, which is a competing reaction to the desired SN2 substitution, especially with secondary halides or sterically hindered bases.[1][3] You may also find dipropyl ether or N-propyl-2-pyridone.[4]

  • Solvent Residues: High-boiling point solvents like DMF or DMSO can be difficult to remove.

  • Water: Introduced during workup or from hygroscopic reagents.

Q2: What is the first purification step I should consider after my reaction workup?

A2: For pyridine derivatives, a simple acid-base extraction is an excellent first step.[5] Since 2-propoxypyridine is basic, it can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous phase, leaving non-basic organic impurities behind in the organic layer. Then, basifying the aqueous layer (e.g., with NaOH) will regenerate your neutral 2-propoxypyridine, which can be back-extracted into an organic solvent.[5]

Q3: My 2-propoxypyridine product is an oil, but I've seen it reported as a solid. What should I do?

A3: The physical state of a compound is highly dependent on its purity. The presence of even small amounts of impurities can lead to an oily product or prevent crystallization. First, ensure residual solvent has been thoroughly removed under high vacuum. If it remains an oil, further purification by column chromatography or vacuum distillation is recommended to remove the impurities that are depressing the melting point.

Q4: How do I choose between distillation, chromatography, and recrystallization?

A4: The choice depends on the nature of your compound and the impurities:

  • Vacuum Distillation: Ideal for thermally stable liquids with boiling points significantly different from their impurities.[6]

  • Column Chromatography: A versatile technique for separating compounds with different polarities. It is particularly useful for removing closely related impurities that are difficult to separate by other means.[5][7]

  • Recrystallization: The best method for purifying solids. If your 2-propoxypyridine intermediate is a solid, this can be a highly effective technique for achieving high purity.[8][9]

Troubleshooting and Optimization Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Diagram: Troubleshooting Decision Workflow

G cluster_issues Common Issues start Crude Product Analysis (TLC, NMR, etc.) purity_check Is the main impurity a starting material? start->purity_check extraction Perform Acid-Base Extraction purity_check->extraction Yes multiple_spots Multiple spots on TLC after extraction purity_check->multiple_spots No final_purity Assess Final Purity (HPLC, NMR, GC) extraction->final_purity Product is pure extraction->multiple_spots Impurities remain column Purify by Column Chromatography column->final_purity Product is pure low_recovery Low recovery after chromatography column->low_recovery Yield is low distill Purify by Vacuum Distillation distill->final_purity recrystallize Purify by Recrystallization recrystallize->final_purity oily_product Product is an oil, not a solid oily_product->column oily_product->distill multiple_spots->column low_recovery->final_purity Combine pure fractions, re-evaluate cutoffs color_impurity Persistent color in product color_impurity->column Add activated charcoal to column plug color_impurity->recrystallize Product is solid

Caption: A decision tree for troubleshooting common purification issues.

Q: I performed an acid-base extraction, but my TLC still shows multiple spots. Why?

A: This indicates the presence of basic impurities that co-extract with your product. Common culprits include unreacted 2-halopyridine or other nitrogen-containing byproducts. In this scenario, column chromatography is the most effective next step to separate compounds based on their differing polarities.[5]

Q: I'm getting significant peak tailing when analyzing my 2-propoxypyridine derivative by HPLC on a silica column. What's happening?

A: Peak tailing for basic compounds like pyridines is often caused by strong interactions between the basic nitrogen and acidic silanol groups on the silica stationary phase.[7] To mitigate this, you can:

  • Add a competing base like triethylamine (TEA) to the mobile phase (e.g., 0.1%). The TEA will interact with the active silanol sites, preventing your analyte from doing so.[7]

  • Lower the mobile phase pH to around 2.5-3.0 with an additive like formic acid or trifluoroacetic acid. This protonates the pyridine, which can improve peak shape, but ensure your compound is stable at low pH.

  • Use a specialized column , such as an end-capped or a polymer-based column, designed to minimize these secondary interactions.[7]

Q: My product has a persistent yellow or brown color. How can I remove it?

A: Colored impurities are often highly conjugated organic molecules.

  • For Solids: Recrystallization is often effective. If the color remains in the crystals, you can try treating a solution of your crude product with a small amount of activated charcoal before filtering and recrystallizing.[10] Use charcoal sparingly, as it can also adsorb your product.

  • For Liquids/Oils: A short plug of silica gel or activated charcoal during filtration can remove baseline impurities and color. Alternatively, column chromatography is very effective.[10]

Detailed Purification Protocols

Protocol 1: Acid-Base Extraction

This method is excellent for separating the basic 2-propoxypyridine from non-basic impurities.[5]

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Acidification: Transfer the solution to a separatory funnel and extract with 1M HCl (aq). The basic 2-propoxypyridine will protonate and move to the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.

  • Separation: Combine the aqueous layers. The organic layer, containing non-basic impurities, can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 6M NaOH, with stirring until the pH is >10.[5] This will deprotonate the pyridinium salt and regenerate the free base.

  • Back-Extraction: Extract the liberated 2-propoxypyridine back into an organic solvent (e.g., ethyl acetate or DCM) 2-3 times.

  • Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent like Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure to yield the purified product.[5]

Protocol 2: Flash Column Chromatography

This technique is ideal for separating 2-propoxypyridine from impurities with different polarities.[5]

Diagram: Column Chromatography Workflow

G start Prepare Slurry (Silica Gel + Eluent) pack Pack Column start->pack load Load Sample (dissolved in minimal eluent) pack->load elute Elute with Solvent System (e.g., Hexane/Ethyl Acetate) load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine Identify pure fractions evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: A streamlined workflow for purification by column chromatography.

  • Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). Aim for a system (e.g., a mixture of hexane and ethyl acetate) that gives your product an Rf value of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in your chosen non-polar eluent. Pour the slurry into a column and allow it to pack under pressure, ensuring no air bubbles are trapped.[5]

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent and load it carefully onto the top of the silica bed.[5]

  • Elution: Begin eluting with your chosen solvent system. If necessary, you can gradually increase the polarity of the eluent (gradient elution) to move more polar compounds off the column.[5]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent by rotary evaporation to obtain your purified 2-propoxypyridine.[5]

Protocol 3: Recrystallization (for solid intermediates)

This protocol is highly effective for achieving high purity of solid compounds.[8]

  • Solvent Selection: Choose a solvent in which your compound is highly soluble when hot but poorly soluble when cold.[8] Common choices include ethanol, isopropanol, hexanes, or a mixed solvent system (e.g., ethanol/water).[11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[8]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[8]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Purity Assessment

Verifying the purity of your final product is a critical step.

Analytical TechniquePurposeKey Considerations
TLC Quick, qualitative check of purity and for monitoring reaction/column progress.A single spot does not guarantee purity; some impurities may not be UV-active or may co-elute.
HPLC Quantitative assessment of purity (e.g., >99%).[12]Method development may be required to achieve good separation.[13] See troubleshooting for peak tailing.
GC-MS Purity assessment for volatile compounds and identification of impurities by mass.[14]The compound must be thermally stable.
NMR (¹H, ¹³C) Structural confirmation and purity assessment. Integration of signals can reveal the presence of impurities.A clean spectrum is a strong indicator of high purity.

Safety Precautions

Always handle pyridine derivatives with appropriate safety measures.

  • Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of vapors.[15]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[15][16]

  • Handling: Avoid contact with skin and eyes.[16] Pyridine and its derivatives can be harmful if swallowed or absorbed through the skin.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

By following this guide, you will be better equipped to purify 2-propoxypyridine and its intermediates efficiently and effectively, ensuring the quality and reliability of your research.

References

  • A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. Benchchem.
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed.
  • Williamson Ether Synthesis. ChemTalk. Available at: [Link]

  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.
  • Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. Google Patents.
  • Separation of pyridine or pyridine derivatives from aqueous solutions. Google Patents.
  • A small amount of another organic product is formed in a Williams... Pearson. Available at: [Link]

  • Purification of different Pyridines using Waters X-bridge prep column. Interchim. Available at: [Link]

  • Method for recovering pyridine. Google Patents.
  • Experiment 2: Recrystallization. Dawson College. Available at: [Link]

  • How to remove pyridine from reaction mixture?. ResearchGate. Available at: [Link]

  • Purification Troubleshooting. Reddit. Available at: [Link]

  • A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry. Available at: [Link]

  • troubleshooting side reactions during 2,5-Divinylpyridine synthesis. Benchchem.
  • 4-Acetylpyridine oxime tosylate. Organic Syntheses. Available at: [Link]

  • How to dry the pyridine?. ResearchGate. Available at: [Link]

  • The Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis. Benchchem.
  • Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide. Benchchem.
  • Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. Google Patents.
  • Mixed Solvent Recrystallization of Acetanilide. Available at: [Link]

  • OSHA Method PV2295: Pyridine. OSHA. Available at: [Link]

  • Lab Procedure: Recrystallization. LabXchange. Available at: [Link]

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available at: [Link]

  • Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives. Google Patents.
  • Analytical Methods for Pyridine. ATSDR. Available at: [Link]

  • What is best method to remove pyridine from a reaction mixture?. ResearchGate. Available at: [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]

Sources

Optimization

Technical Support Center: Propoxylation of 3-bromo-2-chloro-5-methylpyridine

System Overview & Chemical Logic Welcome to the technical support center. You are targeting the synthesis of 3-bromo-5-methyl-2-propoxypyridine .

Author: BenchChem Technical Support Team. Date: February 2026

System Overview & Chemical Logic

Welcome to the technical support center. You are targeting the synthesis of 3-bromo-5-methyl-2-propoxypyridine . To optimize yield, you must understand the competition between the desired


 pathway and the primary failure mode (hydrolysis).
The Substrate Architecture

Your starting material, 3-bromo-2-chloro-5-methylpyridine , presents two halogen handles.

  • C2-Chloro: Highly activated. The adjacent nitrogen atom withdraws electron density via induction (

    
    ) and resonance (
    
    
    
    ), stabilizing the Meisenheimer intermediate.
  • C3-Bromo: Deactivated relative to C2. It is in a "meta-like" position regarding the nitrogen, making it significantly less reactive toward nucleophilic attack.

The Strategy: We utilize this inherent reactivity difference. Under standard nucleophilic aromatic substitution (


) conditions, the propoxide anion will selectively displace the C2-chloride, leaving the C3-bromide intact for downstream coupling (e.g., Suzuki-Miyaura).
Mechanism Visualization

The following diagram illustrates the pathway and the critical stabilization of the intermediate that dictates regioselectivity.

SNAr_Mechanism cluster_logic Regioselectivity Logic Substrate 3-bromo-2-chloro- 5-methylpyridine Transition Meisenheimer Complex (N-stabilized) Substrate->Transition Attack at C2 Reagent n-Propoxide (Nucleophile) Reagent->Transition Product 3-bromo-5-methyl- 2-propoxypyridine Transition->Product Elimination of Cl- Byproduct NaCl / NaBr Transition->Byproduct Note Nitrogen stabilizes negative charge ONLY when attack occurs at C2 or C4. C3 attack lacks this stabilization.

Caption: Kinetic pathway of S_NAr. The reaction is driven by the stability of the intermediate where the negative charge delocalizes onto the electronegative nitrogen.[1]

Optimized Protocols

Do not use generic conditions. The following protocols are specific to avoiding the "pyridone" hydrolysis byproduct.

Method A: High-Yield Lab Scale (Anhydrous NaH)

Best for: Small scale (<10g), maximum conversion.

  • Preparation: Charge a flame-dried flask with sodium hydride (NaH) (60% dispersion in oil, 1.2 equiv) under Argon.

  • Solvent Prep: Wash NaH with dry hexane (2x) to remove mineral oil if downstream purification is sensitive to grease; otherwise, skip. Add anhydrous n-propanol (concentration 0.5 M relative to substrate).

    • Note: This generates hydrogen gas.[2] Vent properly. Stir until a clear solution of sodium propoxide forms.

  • Addition: Add 3-bromo-2-chloro-5-methylpyridine (1.0 equiv) portion-wise or as a solution in minimal n-propanol.

  • Reaction: Heat to reflux (approx. 97°C) .

    • Monitor: Check HPLC/TLC after 2 hours. The reaction is usually complete within 3–5 hours.

  • Workup: Cool to RT. Quench carefully with water.[3] Extract with Ethyl Acetate. Wash organic layer with Brine (2x) to remove excess propanol. Dry over MgSO4.

Method B: Process/Scale-Up (Phase Transfer Catalysis)

Best for: Large scale (>50g), safety (avoids NaH), and cost.

  • Reagents: Suspend 3-bromo-2-chloro-5-methylpyridine (1.0 equiv) in Toluene (3 vol).

  • Base: Add solid, pulverized KOH (2.0 equiv) and n-Propanol (3.0 equiv).

  • Catalyst: Add TBAB (Tetrabutylammonium bromide) (0.05 equiv / 5 mol%).

  • Reaction: Heat to 80–90°C . The phase transfer catalyst shuttles hydroxide/propoxide into the organic layer.

  • Advantage: Toluene allows for azeotropic removal of water if the system is wet, protecting the product from hydrolysis.

Troubleshooting Guide (FAQ)

Issue 1: "I see a large byproduct peak at Mass [M-Cl+OH] (M+16/M-18)."

Diagnosis: You are making the pyridone (hydrolysis product).[4] Cause: Water is competing with propoxide as the nucleophile. Even 1% water content can significantly lower yield because hydroxide is a smaller, harder nucleophile than propoxide. Solution:

  • Dry Solvents: Ensure n-propanol is anhydrous (<50 ppm water).

  • Base Quality: If using KOH/NaOH, they are hygroscopic. Switch to Method A (NaH) or use Method B with azeotropic drying of the toluene/reagent mix before adding the catalyst.

Issue 2: "The reaction stalls at 80% conversion."

Diagnosis: Product inhibition or base consumption. Cause: As the reaction proceeds, NaCl is generated. In neat alcohol, solubility changes can coat the base or encapsulate the substrate. Solution:

  • Agitation: Increase stirring speed (critical for heterogeneous mixtures).

  • Stoichiometry: Boost base to 1.5 equiv.

  • Temperature: Ensure you are at a vigorous reflux. The activation energy for displacing Cl on a generic pyridine is moderate; the methyl group at C5 adds slight electron density, deactivating the ring slightly compared to unsubstituted 2-chloropyridine. Heat is required.[3][4][5]

Issue 3: "I am losing the Bromine atom (De-halogenation)."

Diagnosis: Hydrodehalogenation. Cause: This is rare in standard base-mediated


 but common if transition metals are present.
Solution: 
  • Check Equipment: Are you using a stir bar previously used for Pd-catalyzed couplings? Trace Palladium + Alkoxide + Heat = Buchwald-type etherification or dehalogenation. Use new or acid-washed glassware/stir bars.

Decision Matrix & Data

Yield Optimization Table
ParameterStandard ConditionOptimized ConditionReason for Optimization
Solvent DMF or DMSOn-Propanol (Neat) Avoids DMF safety risks (exotherm with NaH) and simplifies workup (no high-boiling solvent removal).
Base NaH (in DMF)NaH (in n-PrOH) or KOH + PTC NaH in DMF is a runaway risk. Generating alkoxide in situ in the alcohol is safer.
Temperature 60°C97°C (Reflux) The 5-methyl group deactivates the ring slightly; higher energy is needed for full conversion.
Atmosphere AirArgon/Nitrogen Prevents atmospheric moisture absorption (hydrolysis prevention).
Troubleshooting Workflow

Follow this logic path to resolve low yields.

Troubleshooting_Flow Start Problem: Low Yield Check_Byproduct Analyze Byproducts (LCMS / NMR) Start->Check_Byproduct Decision1 Is Pyridone (OH) present? Check_Byproduct->Decision1 Action_Dry CRITICAL: System is wet. 1. Distill n-PrOH. 2. Switch to NaH method. 3. Check inert gas line. Decision1->Action_Dry Yes Decision2 Is SM remaining? Decision1->Decision2 No Action_Kinetics Kinetics Issue. 1. Increase Temp to Reflux. 2. Add 0.2 eq extra Base. 3. Check stirring. Decision2->Action_Kinetics Yes Action_Dehalo Trace Pd Contamination? Acid wash glassware. Decision2->Action_Dehalo No (Unknown impurity)

Caption: Diagnostic logic for resolving yield issues in propoxylation.

References

  • Regioselectivity in Pyridines

    • Topic: Nucleophilic attack favors C2/C4 over C3 due to resonance stabilization of the nitrogen atom.[1]

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
    • Context: Explains why the 2-Cl is displaced and the 3-Br remains intact.
    • Link:

  • Safety of Sodium Hydride

    • Topic: Risks of NaH in polar aprotic solvents (DMF) and scale-up alternatives.[6]

    • Source: Dunn, J. M., et al. (2011).[2] "The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement." Organic Process Research & Development.

    • Context: Validates the recommendation to avoid DMF/NaH mixtures on scale.
    • Link:

  • Phase Transfer Catalysis (PTC)

    • Topic: Using PTC (TBAB)
    • Source: Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.
    • Context: Basis for Method B (Process Scale).
    • Link:

  • Reaction Kinetics of Chloropyridines

    • Topic: Hydrolysis vs.
    • Source:Journal of Organic Chemistry, "Kinetics of the reaction of 2-chloropyridine with alkoxides."
    • Context: Supports the requirement for anhydrous conditions to prevent pyridone form
    • Link:

Sources

Troubleshooting

Technical Support Center: Stability of 3-Bromo-5-methyl-2-propoxypyridine

Executive Summary: Stability at a Glance 3-Bromo-5-methyl-2-propoxypyridine is a functionalized pyridine intermediate often used in cross-coupling reactions (Suzuki, Buchwald-Hartwig). While generally robust, it exhibits...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Stability at a Glance

3-Bromo-5-methyl-2-propoxypyridine is a functionalized pyridine intermediate often used in cross-coupling reactions (Suzuki, Buchwald-Hartwig). While generally robust, it exhibits conditional instability under basic conditions due to the electronic activation of the 2-position.

The presence of the 3-bromo substituent (electron-withdrawing) activates the 2-propoxy group toward Nucleophilic Aromatic Substitution (


). This creates two primary failure modes:
  • Hydrolysis: Conversion to the 2-pyridone in aqueous strong base.

  • Transetherification: Exchange of the propoxy group in mismatched alcoholic solvents (e.g., Methanol/NaOMe).

ConditionStability RatingPrimary RiskRecommendation
Aq. NaOH/KOH (RT) ⚠️ ModerateSlow Hydrolysis to PyridoneLimit exposure time; keep T < 25°C.
Aq. NaOH/KOH (Heat) ❌ UnstableRapid HydrolysisAvoid. Use mild bases (

,

).
MeOH / NaOMe ❌ UnstableTransetherification (MeO- exchange)Avoid. Use

-PrOH or non-nucleophilic solvents.

/ Toluene
✅ StableMinimalRecommended for cross-couplings.
Organolithiums (BuLi) ⚠️ ReactiveMetal-Halogen ExchangeReaction at C3-Br (intended); not a stability issue but a reactivity feature.

Technical Deep Dive: The Degradation Mechanisms

To troubleshoot effectively, you must understand why the molecule degrades. The degradation is driven by the


 mechanism , not simple acid/base chemistry.
Mechanism 1: Hydrolytic Cleavage (Pyridone Formation)

In the presence of strong aqueous bases (


), the hydroxide ion attacks the C2 position. The ring nitrogen acts as an electron sink, stabilizing the Meisenheimer intermediate. The 3-bromo group inductively withdraws electron density, lowering the energy barrier for this attack.
  • Result: Loss of the propyl group and formation of 3-bromo-5-methyl-2-pyridone.

  • Detection: Look for a mass shift of -42 Da (Loss of

    
    , gain of H) in LCMS.
    
Mechanism 2: Transetherification (The "Silent" Failure)

If you dissolve this compound in Methanol with a base (like


 or NaOMe), the methoxide ion (

) is a stronger nucleophile than the bulky propoxide. It will displace the propoxy group.
  • Result: Formation of 3-Bromo-2-methoxy-5-methylpyridine.

  • Detection: Look for a mass shift of -28 Da (Propyl

    
     Methyl).
    
Visualizing the Pathway

degradation_pathway Start 3-Bromo-5-methyl- 2-propoxypyridine Hydrolysis Condition: Aqueous NaOH/KOH Nucleophile: OH- Start->Hydrolysis Transether Condition: Methanol/Base Nucleophile: MeO- Start->Transether Intermediate Meisenheimer Complex (Stabilized by N and 3-Br) Hydrolysis->Intermediate Attack at C2 Transether->Intermediate Attack at C2 Pyridone PRODUCT A: 3-Bromo-5-methyl-2-pyridone (Mass: M-42) Intermediate->Pyridone Loss of PrOH Methoxy PRODUCT B: 3-Bromo-2-methoxy- 5-methylpyridine (Mass: M-28) Intermediate->Methoxy Loss of PrO-

Figure 1: The dual degradation pathways driven by Nucleophilic Aromatic Substitution (


). The 3-bromo substituent accelerates both processes.

Troubleshooting Guide

Scenario A: "My yield is low in Suzuki Coupling, and I see a new polar spot."

Diagnosis: You likely used a strong hydroxide base (NaOH, KOH) or heated the reaction too long in an aqueous system, causing hydrolysis to the pyridone.

  • Verification: Check LCMS for a peak at [M-42]. The pyridone is significantly more polar (lower

    
    ) than the starting material.
    
  • Solution: Switch to mild bases like Potassium Phosphate (

    
    ) or Cesium Carbonate (
    
    
    
    ). Reduce water content in the solvent mixture (e.g., use Toluene/Water 10:1 instead of 1:1).
Scenario B: "I see a product with a slightly lower mass, but the NMR looks similar."

Diagnosis: Transetherification. You likely used Methanol or Ethanol as a co-solvent.

  • Verification: Check LCMS for [M-28] (if MeOH used) or [M-14] (if EtOH used). In NMR, the triplet/multiplet of the propyl group will disappear, replaced by a methyl singlet (if MeOH used).

  • Solution: Matched Solvents. If you must use an alcohol, use

    
    -Propanol . Otherwise, use aprotic polar solvents like DMF, DMSO, or Dioxane.
    
Scenario C: "The reaction turned solid/gelatinous upon adding base."

Diagnosis: Pyridone formation leads to strong hydrogen bonding networks (dimerization), often causing precipitation in non-polar solvents.

  • Solution: This batch is likely compromised. Filter the solid; if it is high-melting and polar, it is the pyridone.

Validated Protocols

Protocol 1: Stability Stress Test (User Self-Validation)

Use this protocol to determine if your specific reaction conditions are safe.

  • Prepare Stock: Dissolve 10 mg of 3-Bromo-5-methyl-2-propoxypyridine in 1 mL of your target solvent (e.g., THF, Toluene).

  • Add Base: Add 2 equivalents of your target base (e.g.,

    
    , NaOH, or amine).
    
  • Incubate: Stir at your target reaction temperature (e.g., 60°C) for 1 hour.

  • Analyze: Take a 5 µL aliquot, dilute in MeCN, and inject into HPLC/UPLC.

    • Pass: >98% Parent peak area.

    • Fail: Appearance of Pyridone (

      
       earlier) or Transetherified product (
      
      
      
      similar).
Protocol 2: Safe Suzuki Coupling Conditions

Recommended starting point to avoid


 side reactions.
  • Solvent: Toluene : Water (4:1) or Dioxane (anhydrous).

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv). Avoid NaOH.
  • Catalyst:

    
     or 
    
    
    
    .
  • Temperature: 80°C.

  • Note: If using Dioxane, ensure it is peroxide-free, as peroxides can accelerate oxidative degradation of the pyridine ring.

Frequently Asked Questions (FAQ)

Q: Can I use sodium ethoxide (NaOEt) to deprotonate a nucleophile in the presence of this compound? A: No. NaOEt will rapidly displace the propoxy group to form the ethoxy derivative via transetherification. Use Sodium tert-butoxide (


) instead; the bulky tert-butyl group is sterically hindered and much less nucleophilic, reducing the rate of 

at the 2-position.

Q: Why is the 3-bromo analog less stable than the non-brominated version? A: This is the "Element Effect" in


. The bromine at C3 is an electron-withdrawing group (EWG) via induction (

effect). This pulls electron density away from the C2 carbon, making it more positive (electrophilic) and thus more susceptible to attack by bases/nucleophiles [1].

Q: Is the compound light sensitive? A: Yes, like many poly-halogenated heterocycles, it can undergo photolytic debromination over time. Store in amber vials. However, base instability is a much faster degradation pathway.

Solvent & Base Decision Tree

Use this flowchart to select the correct reaction parameters.

decision_tree Start Select Reaction Solvent Q1 Is the solvent an Alcohol? Start->Q1 YesAlcohol Is it n-Propanol? Q1->YesAlcohol Yes NoAlcohol Is water present? Q1->NoAlcohol No Safe1 SAFE: Matched System YesAlcohol->Safe1 Yes Unsafe1 UNSAFE: Transetherification Risk (Use n-PrOH or change solvent) YesAlcohol->Unsafe1 No (MeOH/EtOH) Q2 Is Base Strong? (NaOH/KOH/LiOH) NoAlcohol->Q2 Yes Safe2 SAFE: Use Carbonates/Phosphates NoAlcohol->Safe2 No (Anhydrous) Q2->Safe2 No (Weak Base) Unsafe2 UNSAFE: Hydrolysis Risk (Pyridone) Q2->Unsafe2 Yes

Figure 2: Decision matrix for solvent and base selection to prevent degradation.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (See Chapter on Nucleophilic Aromatic Substitution and the activating effect of ortho-halogens).

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (Detailed discussion on the reactivity of 2-alkoxypyridines and pyridone tautomerism).

  • Spitzner, R. (2001). "Pyridine and its Derivatives." in Science of Synthesis. Thieme Chemistry. (Synthetic protocols for 2-alkoxypyridines and stability data).

  • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of Nucleophilic Substitution Reactions of 2-Halopyridines." Chemical Reviews, 49(2), 273-412.

    
     mechanism in pyridines). 
    
Optimization

Technical Support Center: Flash Chromatography of Lipophilic Pyridines

Welcome to the Technical Support Center for the chromatographic purification of lipophilic pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the comp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the chromatographic purification of lipophilic pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these basic compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your flash chromatography experiments.

The Challenge with Lipophilic Pyridines

Lipophilic pyridines present a unique set of challenges in flash chromatography. Their basic nitrogen atom can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape, tailing, and sometimes irreversible adsorption.[1][2] Furthermore, their lipophilic nature dictates solubility in non-polar solvents, often requiring a delicate balance in the mobile phase to achieve effective separation without compromising recovery.

Troubleshooting Guide: A Problem-Solution Approach

This section is structured to provide direct answers and actionable protocols for common issues encountered when purifying lipophilic pyridines.

Issue 1: Severe Peak Tailing and Broadening

Q: My lipophilic pyridine is exhibiting significant peak tailing on a standard silica gel column. What is the underlying cause, and how can I resolve this?

A: Severe peak tailing is the most common issue when purifying basic compounds like pyridines on silica gel.[3]

  • Causality: The root cause is the acid-base interaction between the basic nitrogen of the pyridine ring and the acidic silanol groups (Si-OH) on the silica surface.[1] This strong interaction leads to a secondary, undesirable retention mechanism, causing the molecules to elute slowly and creating a "tail."

  • Actionable Solutions:

    • Mobile Phase Modification (Amine Additives): The most straightforward solution is to "neutralize" the acidic silanol sites by adding a competing, volatile base to your mobile phase.[1][4]

      • Protocol: Add 0.5% to 3% triethylamine (TEA) or a similar volatile amine (like pyridine itself) to your eluent system.[5] A common starting point is to use a hexane/ethyl acetate gradient with a small percentage of TEA.

      • Mechanism: The added amine competitively binds to the active silanol sites, effectively masking them from your target pyridine derivative.[6] This minimizes the secondary interactions, resulting in more symmetrical peaks.

    • Alternative Stationary Phases: If amine additives are undesirable (e.g., due to downstream applications), consider a different stationary phase.

      • Amine-Functionalized Silica: These columns have an amine-based stationary phase that provides a less acidic environment, reducing the strong interactions with basic compounds.[1][6]

      • Alumina (Basic or Neutral): Alumina can be a good alternative to silica for the purification of amines.[7] It's crucial to select the correct activity grade and pH (basic or neutral) for your specific compound.

Issue 2: Poor Resolution and Co-elution with Impurities

Q: My target pyridine is co-eluting with a non-polar impurity. How can I improve the separation?

A: Achieving good resolution requires optimizing the selectivity of your chromatographic system.

  • Causality: Co-elution occurs when the mobile phase and stationary phase fail to sufficiently differentiate between your target compound and impurities based on their physicochemical properties. For lipophilic compounds, subtle differences in polarity may not be enough for separation with standard solvent systems.

  • Actionable Solutions:

    • Solvent System Optimization:

      • Change the Polar Modifier: If you are using a standard hexane/ethyl acetate system, switching the polar component can significantly alter selectivity. Try replacing ethyl acetate with dichloromethane (DCM), methyl tert-butyl ether (MTBE), or acetone.[5] These solvents have different hydrogen bonding capabilities and dipole moments, which can change their interaction with your compounds.

      • Introduce a Third Solvent: Adding a small amount of a more polar solvent like methanol to a DCM-based system can sometimes dramatically improve separation for polar compounds.[5] However, for lipophilic pyridines, this should be done cautiously to avoid eluting the compound too quickly.

    • Reverse-Phase Chromatography: For highly lipophilic compounds, reverse-phase flash chromatography can be a powerful alternative.[1][8]

      • Principle: In reverse-phase, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (typically water/acetonitrile or water/methanol).[8][9] Compounds are separated based on their hydrophobicity, with more lipophilic compounds being retained longer.[8]

      • Protocol: Dissolve your sample in a suitable solvent and load it onto a C18 column. Start with a high percentage of water in your mobile phase and gradually increase the proportion of organic solvent (acetonitrile or methanol) to elute your compounds.

      • pH Modification in Reverse-Phase: For basic compounds like pyridines, adding a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape by ensuring the pyridine is protonated.[10] Alternatively, adding a base like ammonium hydroxide can be used to run the separation at a higher pH where the pyridine is neutral.[4]

Issue 3: Low or No Recovery of the Compound

Q: I've run my column, but I can't seem to recover my lipophilic pyridine. Where did it go?

A: Low or no recovery is often due to irreversible binding to the column or decomposition.

  • Causality: The strong interaction with acidic silanol groups can, in some cases, lead to irreversible adsorption of the pyridine onto the silica gel.[2] Some sensitive pyridine derivatives might also degrade on the acidic silica surface.[2]

  • Actionable Solutions:

    • Test for Stability: Before running a large-scale column, spot your compound on a TLC plate and let it sit for a few hours. Then, elute the plate and check for the appearance of new spots, which would indicate decomposition.[2]

    • Deactivate the Silica: If your compound is acid-sensitive, you can deactivate the silica gel by pre-treating it with a solution of your mobile phase containing an amine additive like triethylamine.[5]

    • Use a Less Acidic Stationary Phase: As mentioned before, switching to alumina, florisil, or an amine-functionalized silica can prevent decomposition and irreversible binding.[2][7]

    • Check Your Loading Technique: If you are dry-loading your sample, ensure the sorbent used for dry loading is compatible with your compound. For basic compounds, using amine-functionalized silica for dry loading can be beneficial.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for a novel lipophilic pyridine in normal-phase flash chromatography?

A1: A good starting point is a gradient of ethyl acetate in hexanes.[5] Begin with a low percentage of ethyl acetate (e.g., 5%) and gradually increase it. To fine-tune your separation, run a few TLCs with varying ratios of hexanes to ethyl acetate to find a solvent system that gives your target compound an Rf value of approximately 0.2-0.3.[11] If you observe tailing on the TLC plate, add 1-2% triethylamine to the solvent mixture.[5]

Q2: Can I use methanol in my solvent system for normal-phase chromatography?

A2: Yes, but with caution. A mixture of methanol in dichloromethane is often used for more polar compounds.[5] However, it is generally recommended to keep the methanol concentration below 10%, as higher concentrations can start to dissolve the silica gel.[5] For lipophilic pyridines, a less polar solvent system is usually more appropriate.

Q3: When should I choose reverse-phase over normal-phase for my lipophilic pyridine?

A3: Reverse-phase is an excellent choice when:

  • Your lipophilic pyridine is highly non-polar and difficult to retain on a normal-phase column.

  • You are trying to separate compounds with very similar polarities but different hydrophobicities.[8]

  • Your compound is more soluble in polar solvents like methanol or acetonitrile than in non-polar solvents like hexanes.[1]

Q4: How does the choice between acetonitrile and methanol as the organic modifier in reverse-phase affect the separation?

A4: Acetonitrile and methanol have different solvent strengths and can offer different selectivities.[12] Acetonitrile is generally a stronger eluting solvent than methanol in reverse-phase. If you are not achieving the desired separation with one, it is often worthwhile to try the other. The choice can also be influenced by the viscosity of the mobile phase and the UV cutoff of the solvent if you are using a UV detector.[12][13]

Q5: My compound is a pyridine N-oxide. Do the same principles apply?

A5: Pyridine N-oxides are generally more polar and are stronger hydrogen bond bases than their corresponding pyridines.[14] This increased polarity means they will be more strongly retained on a normal-phase column. While the issue of interacting with silanol groups still exists, you will likely need a more polar mobile phase to elute them. The general troubleshooting strategies of using amine additives or alternative stationary phases are still applicable.

Visualizing the Workflow

Decision Tree for Solvent System Selection

SolventSelection start Start: Purify Lipophilic Pyridine tlc Run TLC in Hexane/EtOAc start->tlc check_rf Rf between 0.2-0.3? tlc->check_rf check_tailing Significant Tailing? check_rf->check_tailing Yes try_dcm Try Hexane/DCM +/- TEA check_rf->try_dcm No (Rf too high/low) run_column Run Flash Column with Hex/EtOAc check_tailing->run_column No add_tea Add 1-2% TEA to Mobile Phase check_tailing->add_tea Yes end Successful Purification run_column->end add_tea->run_column try_dcm->tlc consider_rp Consider Reverse-Phase (C18) try_dcm->consider_rp If still poor consider_rp->end

Caption: A workflow for selecting a normal-phase solvent system.

Interaction at the Silica Surface

SilicaInteraction cluster_0 Silica Surface cluster_1 Mobile Phase Components silanol Si-OH Acidic Site pyridine Lipophilic Pyridine Basic Nitrogen pyridine:f0->silanol:f0 Strong Interaction (Causes Tailing) tea Triethylamine (TEA) Competing Base tea:f0->silanol:f0 Blocks Site

Caption: Mitigation of peak tailing by adding a competing base.

Summary of Solvent Systems and Modifiers

Chromatography ModeStationary PhaseCommon SolventsModifiers for Lipophilic PyridinesPurpose of Modifier
Normal-Phase Silica GelHexanes/Ethyl Acetate, DCM/MethanolTriethylamine (TEA), Pyridine, NH4OHNeutralizes acidic silanol sites to reduce peak tailing.[1][4]
Alumina (Basic/Neutral)Hexanes/Ethyl AcetateGenerally not requiredProvides a basic surface, minimizing strong acid-base interactions.[7]
Amine-functionalized SilicaHexanes/Ethyl AcetateGenerally not requiredOffers a less acidic stationary phase suitable for basic compounds.[6]
Reverse-Phase C18-bonded SilicaWater/Acetonitrile, Water/MethanolFormic Acid, Acetic Acid (0.1%)Protonates the pyridine to ensure a single ionic state and improve peak shape.[3][10]
C18-bonded SilicaWater/Acetonitrile, Water/MethanolAmmonium Hydroxide, TEARaises pH to keep the pyridine in its neutral, more hydrophobic form.[4][6]

References

  • King, A.
  • How does an acid pH modifier impact flash chromatography?. Biotage. (2023, November 21).
  • Troubleshooting Flash Column Chrom
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • Several Problems of Flash Column Chrom
  • Zwitterionic HILIC tandem mass spectrometry with isotope dilution for rapid, sensitive and robust quantification of pyridine nucleotides in biological extracts.
  • When should I use a pH modifier in flash column chromatography gradient?. Biotage. (2023, January 23).
  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies.
  • Purification of Organic Compounds by Flash Column Chrom
  • HPLC Methods for analysis of Pyridine.
  • The Choice of Mobile Phase in Reversed-Phase Flash Chrom
  • Overcoming challenges in the purific
  • Flash Column Chrom
  • Method for pyridine amine derivative.
  • Solvent Systems for Flash Column Chrom
  • Mobile Phase Selection in Method Development: How to Optimize.
  • Purification of different Pyridines using Waters X-bridge prep column.
  • Chromatography Troubleshooting. YouTube. (2019, March 25).
  • What is the Chemistry Behind Reversed-Phase Flash Chromatography?. Biotage. (2023, February 10).
  • General methods for flash chrom
  • Mobile Phase Selectivity.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Troubleshooting Guide. Phenomenex.
  • How to choose the best solution for column chromatography?.
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Reversed-phase chrom
  • Flash Chromatography: Principles & Applic
  • A Researcher's Guide to Pyridine Purification: A Compar
  • Are reversed-phase flash chromatography columns designed for aqueous solvents necessary?. Biotage. (2023, January 23).
  • Photochemical C3-amination of pyridines via Zincke imine intermedi
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Thermo Fisher Scientific.
  • Pyridine: the scaffolds with significant clinical diversity. PMC.
  • The lipophilicity and hydrogen bond strength of pyridine-N-oxides and protonated pyridine-N-oxides.
  • Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Hilaris Publisher.

Sources

Troubleshooting

Technical Support Center: Thermal Stability of 2-Alkoxy-3-Bromopyridines

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-alkoxy-3-bromopyridines. This guide is designed to provide you with in-depth technical information an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-alkoxy-3-bromopyridines. This guide is designed to provide you with in-depth technical information and practical advice on the thermal stability of this important class of compounds. My aim is to equip you with the knowledge to handle these materials safely and to troubleshoot common issues that may arise during your experiments.

Introduction: Why Thermal Stability Matters

2-Alkoxy-3-bromopyridines are versatile intermediates in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Their utility stems from the reactive bromine atom, which is amenable to various cross-coupling reactions, and the alkoxy group, which modulates the electronic properties of the pyridine ring.[2][3] However, the combination of a halogenated pyridine core and an alkoxy substituent raises important questions about the thermal stability of these molecules. Understanding the thermal behavior of these compounds is not merely an academic exercise; it is a critical aspect of laboratory safety and process development. Undesired thermal decomposition can lead to loss of product, formation of impurities, and in the worst-case scenario, runaway reactions.[4] This guide will provide a framework for assessing and managing the thermal risks associated with 2-alkoxy-3-bromopyridines.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with 2-alkoxy-3-bromopyridines?

While specific data for this class of compounds is not extensively published, we can infer potential hazards from related structures. The primary concerns are:

  • Exothermic Decomposition: Many nitrogen-containing heterocyclic compounds, especially those with energetic functional groups, can undergo exothermic decomposition at elevated temperatures.[5][6] This release of heat can, in some cases, lead to a runaway reaction if not properly controlled.

  • Gas Evolution: Decomposition can release gaseous byproducts.[4][7] In a closed system, this can lead to a dangerous buildup of pressure. Potential gaseous products could include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr).[4][7]

  • Corrosive Byproducts: The presence of bromine suggests that hydrogen bromide (HBr), a corrosive gas, could be a decomposition product.[8] This can damage equipment and pose a significant health hazard.

Q2: How does the nature of the alkoxy group (e.g., methoxy, ethoxy, isopropoxy) affect thermal stability?

The structure of the alkoxy group can influence thermal stability. Generally, bulkier or more complex alkoxy groups may have different decomposition pathways or onsets compared to simpler ones like methoxy. While no direct studies on 2-alkoxy-3-bromopyridines were found, research on other heterocyclic esters shows that the nature of the ester group can influence the onset of thermal decomposition.[9] It is prudent to assume that any change to the alkoxy group necessitates a re-evaluation of the compound's thermal stability.

Q3: What role does purity play in the thermal stability of my compound?

Purity is a critical factor. The presence of residual solvents, starting materials, or synthetic byproducts can significantly lower the decomposition temperature or catalyze decomposition. For instance, residual acids or bases from the synthesis could potentially catalyze decomposition pathways. It is crucial to use highly purified materials for thermal analysis and for reactions that require heating.

Q4: At what temperature should I expect my 2-alkoxy-3-bromopyridine to decompose?

There is no single answer to this question, as the decomposition temperature is specific to each individual compound and can be influenced by the factors mentioned above. The boiling point of 3-bromopyridine is 173 °C, which can serve as a very general reference point, but the addition of the alkoxy group will alter this significantly.[10][11] It is imperative to determine the decomposition temperature experimentally for your specific compound using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). [5][12]

Q5: What are the likely decomposition products?

While a definitive pathway is not published, a plausible decomposition route could involve the cleavage of the alkoxy group and the carbon-bromine bond. This could lead to the formation of brominated and hydroxylated pyridine derivatives, as well as gaseous byproducts. The specific products will depend on the decomposition conditions (e.g., temperature, atmosphere).

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Q: I'm running a reaction at an elevated temperature and I've noticed a sudden, unexpected increase in temperature. What should I do?

A: An unexpected exotherm is a sign of a potential runaway reaction and should be treated as a serious safety incident.

  • Immediate Action: Immediately remove the heat source and, if possible and safe to do so, begin cooling the reaction vessel with an ice bath. Alert colleagues and your lab safety officer. Do not attempt to quench the reaction with a solvent unless you are certain it will not exacerbate the situation.

  • Underlying Cause: This could be due to the onset of decomposition of your starting material, product, or an intermediate. The reaction conditions may have crossed the thermal stability threshold of one of the components.

  • Future Prevention: Before re-running the reaction, you must assess the thermal stability of all components using DSC and/or reaction calorimetry to determine the maximum safe operating temperature. Consider running the reaction at a lower temperature, even if it proceeds more slowly.

Q: During heating, my reaction mixture or isolated product has turned dark brown/black. What does this signify?

A: Significant color change upon heating is a strong indicator of decomposition.

  • Underlying Cause: The dark coloration is likely due to the formation of polymeric or carbonaceous decomposition products. This suggests that your compound is not stable at the temperature you are using.

  • Troubleshooting Steps:

    • Lower the operating temperature of your reaction or purification process (e.g., distillation).

    • Analyze the discolored material by techniques such as LC-MS or GC-MS to identify impurities and decomposition products.

    • Perform a TGA analysis on your purified compound to determine the temperature at which mass loss (decomposition) begins.

Q: I'm observing pressure buildup in my sealed reaction vessel, even though the reaction is not expected to produce gas. What is happening?

A: Pressure buildup in a sealed vessel is a critical safety hazard and likely indicates thermal decomposition.

  • Immediate Action: If you can do so safely, vent the vessel in a fume hood. If the pressure is high, evacuate the area and consult with your safety personnel.

  • Underlying Cause: As discussed in the FAQs, thermal decomposition can release non-condensable gases.[4][7]

  • Future Prevention: Avoid heating 2-alkoxy-3-bromopyridines in sealed vessels unless you have conducted a thorough thermal hazard assessment and have appropriate pressure relief systems in place. When possible, run reactions at atmospheric pressure under an inert atmosphere.

Experimental Protocols for Thermal Analysis

It is strongly recommended that the following analyses be performed on any new 2-alkoxy-3-bromopyridine before it is used in heated reactions or large-scale synthesis.

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and the onset temperature of decomposition. DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[13]

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the purified compound into a DSC pan. Crimp the pan securely.

  • Instrument Setup: Place the sample pan and a reference pan (usually an empty, crimped pan) into the DSC cell.

  • Temperature Program:

    • Equilibrate the cell at a low temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point or decomposition temperature (e.g., 350 °C). Use a nitrogen purge to maintain an inert atmosphere.

  • Data Analysis:

    • An endothermic peak (a dip in the heat flow curve) will indicate melting. The peak onset is typically reported as the melting point.

    • A sharp, exothermic peak (a spike in the heat flow curve) following the melt often indicates decomposition. The onset of this exotherm is a critical parameter for determining the maximum safe temperature.[14]

Causality and Expertise: The choice of heating rate can affect the observed temperatures. A slower heating rate can provide better resolution of thermal events. It is good practice to run the experiment at multiple heating rates to understand the kinetics of decomposition.[15]

Protocol 2: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to lose mass due to decomposition. TGA measures the mass of a sample as a function of temperature.[12]

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound onto the TGA balance pan.

  • Instrument Setup: Place the pan onto the TGA balance mechanism.

  • Temperature Program:

    • Equilibrate at a low temperature (e.g., 30 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) under a nitrogen atmosphere.

  • Data Analysis:

    • The TGA curve will show a plot of mass percentage versus temperature.

    • The onset temperature of mass loss is the point at which the compound begins to decompose. This is a critical indicator of thermal stability.[9]

Trustworthiness: Running a TGA experiment in conjunction with DSC provides a more complete picture of the thermal behavior. The onset of mass loss in TGA should correlate with the exothermic decomposition observed in DSC.

Data Presentation

Quantitative data from thermal analysis should be summarized in a clear and concise table.

CompoundAlkoxy GroupMelting Point (DSC, °C)Decomposition Onset (DSC, °C)Onset of Mass Loss (TGA, °C)
Example 1 Methoxy85.2210.5208.9
Example 2 Ethoxy78.9205.1203.5
Example 3 Isopropoxy92.4198.7197.2

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Visualizations

Workflow for Thermal Stability Assessment

Caption: A general workflow for the thermal stability assessment of a new 2-alkoxy-3-bromopyridine.

Troubleshooting Thermal Events

Caption: A decision tree for troubleshooting unexpected thermal events during experimentation.

Hypothetical Decomposition Pathway

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H NMR Spectral Analysis of 3-Bromo-5-methyl-2-propoxypyridine

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-5-methyl-2-propoxypyridine, a substituted pyridine derivative of interest in synthetic chemistry and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-5-methyl-2-propoxypyridine, a substituted pyridine derivative of interest in synthetic chemistry and drug development. We will dissect the anticipated spectrum, offering a rationale for the chemical shifts, coupling patterns, and integration of each proton signal. This analysis serves as a predictive framework for researchers and a comparative tool against alternative structures, underscoring the power of NMR in unambiguous structural elucidation.

The Structural Landscape: Predicting Proton Environments

The structure of 3-Bromo-5-methyl-2-propoxypyridine presents several distinct proton environments, each influenced by the electronic effects of the substituents on the pyridine ring. The interplay between the electron-withdrawing nature of the pyridine nitrogen and the bromine atom, and the electron-donating character of the methyl and propoxy groups, creates a unique magnetic environment for each proton.

To understand the expected ¹H NMR spectrum, we must consider the following electronic effects:

  • The Pyridine Nitrogen: The nitrogen atom is highly electronegative, inducing a significant deshielding effect, particularly at the α (C2, C6) and γ (C4) positions.[1][2]

  • The 2-Propoxy Group (-OCH₂CH₂CH₃): The oxygen atom is electron-withdrawing inductively (-I effect) but electron-donating through resonance (+M effect). The resonance effect typically dominates, leading to increased electron density (shielding) at the ortho and para positions of the ring.

  • The 3-Bromo Group (-Br): Halogens are deactivating groups that withdraw electron density through a strong inductive effect (-I), causing deshielding of nearby protons.

  • The 5-Methyl Group (-CH₃): As an alkyl group, it is weakly electron-donating through an inductive effect (+I), leading to a minor shielding effect on the ring protons.

These combined effects allow for a detailed prediction of the chemical shifts for the two aromatic protons (H4 and H6) and the aliphatic protons of the methyl and propoxy groups.

Caption: Molecular structure of 3-Bromo-5-methyl-2-propoxypyridine with key protons labeled.

Predicted ¹H NMR Spectrum: A Detailed Breakdown

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H6 (Aromatic)~7.8 - 8.0Doublet (d)Jmeta = ~2-3 Hz1H
H4 (Aromatic)~7.4 - 7.6Doublet (d)Jmeta = ~2-3 Hz1H
O-CH₂ -CH₂-CH₃~4.3 - 4.5Triplet (t)Jvicinal = ~6-7 Hz2H
5-CH₃ ~2.3 - 2.5Singlet (s)N/A3H
O-CH₂-CH₂ -CH₃~1.8 - 2.0SextetJvicinal = ~7-8 Hz2H
O-CH₂-CH₂-CH₃ ~1.0 - 1.2Triplet (t)Jvicinal = ~7-8 Hz3H
Analysis of Aromatic Protons (H4 and H6)

The two protons on the pyridine ring, H4 and H6, are expected to appear as distinct signals in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm for pyridine derivatives.

  • H6: This proton is ortho to the nitrogen atom, which strongly deshields it. Although the 5-methyl group provides a slight shielding effect, the dominant influence of the adjacent nitrogen places this proton the furthest downfield of the aromatic signals. It is expected to appear as a doublet due to meta-coupling with H4. The typical value for a four-bond meta-coupling (⁴J) in aromatic systems is around 2-3 Hz.[3][4]

  • H4: This proton is para to the electron-donating propoxy group and ortho to the electron-donating methyl group, both of which cause shielding. However, it is also para to the nitrogen and meta to the electron-withdrawing bromine atom. The net effect results in a chemical shift that is upfield relative to H6. Similar to H6, it will appear as a doublet due to meta-coupling with H6.

Analysis of Aliphatic Protons

The aliphatic region of the spectrum will contain signals from the 5-methyl group and the n-propoxy group.

  • O-CH₂- (Propoxy): These protons are directly attached to the oxygen atom, which is highly electronegative. This proximity causes a significant downfield shift compared to other aliphatic protons, placing the signal around 4.3 - 4.5 ppm. The signal will be split into a triplet by the two adjacent protons of the central methylene group (J ≈ 6-7 Hz).

  • 5-CH₃ (Methyl): The methyl group attached to the pyridine ring is expected to be a singlet as there are no adjacent protons to couple with. Its chemical shift will be in the typical range for an alkyl group on an aromatic ring, around 2.3 - 2.5 ppm.

  • -CH₂- (Propoxy): The central methylene protons of the propoxy group are coupled to the two protons of the O-CH₂ group on one side and the three protons of the terminal methyl group on the other. According to the n+1 rule, this signal should appear as a multiplet, specifically a sextet ( (2+1) * (3+1) = 12 peaks, but often appears as a sextet due to overlapping signals). Its chemical shift will be intermediate, around 1.8 - 2.0 ppm.

  • -CH₃ (Propoxy): The terminal methyl protons are the most shielded in the molecule, appearing furthest upfield around 1.0 - 1.2 ppm. They are coupled to the two protons of the adjacent methylene group, resulting in a triplet (J ≈ 7-8 Hz).

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-resolution ¹H NMR spectrum of 3-Bromo-5-methyl-2-propoxypyridine, the following protocol is recommended. This procedure is designed to be self-validating by ensuring sample purity and proper instrument calibration.

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of the purified compound. b. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. Modern spectrometers can also reference the residual solvent peak.

2. Instrument Setup and Calibration: a. Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution. b. Tune and match the probe for the ¹H frequency. c. Shim the magnetic field to achieve optimal homogeneity. This is a critical step for sharp signals and accurate coupling constant measurements. Poor shimming can lead to broadened lines and distorted multiplets.[3]

3. Data Acquisition: a. Acquire a standard one-dimensional ¹H spectrum. b. Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 10 ppm). c. Use a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio. d. Apply a 90° pulse angle and a relaxation delay (D1) of at least 1-2 seconds to ensure proper relaxation of the protons.

4. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase the spectrum to obtain a flat baseline and pure absorption signals. c. Calibrate the chemical shift axis by setting the TMS peak to 0 ppm or the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃). d. Integrate the signals to determine the relative number of protons for each peak. e. Analyze the splitting patterns and measure the coupling constants.

G cluster_0 Preparation cluster_1 Acquisition cluster_2 Processing & Analysis cluster_3 Output SamplePrep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) Tuning Tuning & Shimming SamplePrep->Tuning Acquire 1D ¹H Spectrum Acquisition (16 scans, D1=2s) Tuning->Acquire Processing Fourier Transform & Phasing Acquire->Processing Calibration Chemical Shift Calibration Processing->Calibration Integration Integration Calibration->Integration Analysis Coupling & Multiplicity Analysis Integration->Analysis FinalSpectrum Final Annotated Spectrum Analysis->FinalSpectrum

Sources

Comparative

13C NMR chemical shifts for 3-Bromo-5-methyl-2-propoxypyridine

The following guide details the 13C NMR chemical shift analysis for 3-Bromo-5-methyl-2-propoxypyridine , designed for researchers requiring rigorous structural verification. [1] Executive Summary 3-Bromo-5-methyl-2-propo...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 13C NMR chemical shift analysis for 3-Bromo-5-methyl-2-propoxypyridine , designed for researchers requiring rigorous structural verification.

[1]

Executive Summary

3-Bromo-5-methyl-2-propoxypyridine (CAS: 1289096-91-8) is a trisubstituted pyridine intermediate frequently employed in the synthesis of glucokinase activators and other metabolic therapeutics.[1][2] Its structural integrity is defined by the precise regiochemical placement of the bromine (C3) and methyl (C5) groups relative to the propoxy substituent (C2).[1]

This guide provides a comparative spectral analysis , distinguishing the target compound from common regioisomers (e.g., 5-bromo-3-methyl analogues) and process impurities.[1] The data below synthesizes experimental values from validated analogues (2-alkoxy-3-bromopyridines) and calculated substituent chemical shift (SCS) increments.

Compound Profile & Structural Logic
PropertyDetail
IUPAC Name 3-Bromo-5-methyl-2-propoxypyridine
Molecular Formula C9H12BrNO
Molecular Weight 230.10 g/mol
Key Functional Groups Pyridine Core, Aryl Bromide (C3), Aryl Methyl (C5), Alkyl Ether (C2)
Symmetry Asymmetric (

); all 9 carbons are magnetically non-equivalent.[1]
Mechanistic Assignment Logic

To interpret the spectrum accurately, one must understand the electronic push-pull forces at play:

  • C2 (Deshielded): The most downfield signal (~158 ppm).[1] The direct attachment to Oxygen (electronegative) and Nitrogen (ring) creates a synergistic deshielding effect.[1]

  • C3 (Shielded/Ipso-Br): Despite bromine's electronegativity, the "Heavy Atom Effect" (spin-orbit coupling) typically shields the ipso-carbon.[1] Additionally, the ortho-alkoxy group provides electron density via resonance, further shielding C3 to ~106–110 ppm.[1]

  • C5 (Ipso-Me): The methyl group exerts a predictable

    
    -deshielding effect (+9 ppm relative to unsubstituted pyridine), placing this signal in the aromatic mid-range (~128 ppm).[1]
    
Detailed 13C NMR Chemical Shift Assignment

The following table presents the High-Confidence Reference Shifts (in CDCl₃). These values are derived from a composite analysis of 3-bromo-2-methoxypyridine and 3-bromo-5-methylpyridine experimental data.[1]

Carbon PositionTypeShift (δ, ppm)Multiplicity (DEPT)Structural Diagnostic
C2 Quaternary (C-O)158.5 ± 1.5 CqMost downfield signal; diagnostic of 2-alkoxypyridine core.[1]
C6 Methine (CH)145.8 ± 1.0 CH

-to-Nitrogen; sharp signal.[1] Differentiates from 6-methyl isomers.[1][3]
C4 Methine (CH)141.2 ± 1.2 CHPara to propoxy; Ortho to bromine.[1] Deshielded relative to C5.
C5 Quaternary (C-Me)128.5 ± 1.5 CqIpso-methyl.[1] Confirmed by HMBC correlation to Methyl protons.
C3 Quaternary (C-Br)108.0 ± 2.0 CqIpso-bromo.[1] Significantly shielded by heavy atom effect and ortho-O resonance.[1]
O-CH₂ Methylene68.8 ± 0.5 CH₂Characteristic triplet in proton-coupled mode; deshielded by oxygen.[1]
CH₂ (Propyl) Methylene22.4 ± 0.5 CH₂Central propyl methylene.[1]
Ar-CH₃ Methyl17.5 ± 0.5 CH₃Ring methyl group.[1]
CH₃ (Propyl) Methyl10.5 ± 0.5 CH₃Terminal propyl methyl.[1]

Critical QC Note: If your spectrum shows a C-Br signal >120 ppm, suspect the 5-bromo-3-methyl isomer or a loss of the alkoxy group (hydrolysis to pyridone).[1]

Comparative Analysis: Distinguishing Isomers

In synthesis, the Suzuki or Buchwald coupling precursors often yield regioisomeric mixtures.[1] 13C NMR is the definitive tool for separation.

Scenario A: Target vs. 5-Bromo-3-methyl isomer

If the Br and Me substituents are swapped (5-Bromo-3-methyl-2-propoxypyridine):

  • Target (3-Br): C3 is ~108 ppm (shielded by ortho-O).[1]

  • Isomer (5-Br): C3 is ~138 ppm (deshielded by ortho-Me, no heavy atom shielding).[1] C5 becomes the shielded ipso-Br (~118 ppm).[1]

  • Differentiation: Look for the quaternary signal <115 ppm. If present, it confirms the Br is at C3 (Target).[1]

Scenario B: Target vs. Pyridone Impurity (Hydrolysis)

If the propoxy group hydrolyzes to form 3-bromo-5-methylpyridin-2(1H)-one:

  • C=O Shift: The C2 signal moves from ~158 ppm (C-O-R) to ~162-165 ppm (C=O) .[1]

  • Side Chain: Disappearance of the propyl signals (68, 22, 10 ppm).[1]

Structural Verification Workflow

The following diagram outlines the logical decision tree for validating the structure using 1D and 2D NMR data.

NMR_Workflow Sample Crude Product (CDCl3 Solution) H1_NMR 1H NMR Screening Check Propyl & Ar-Me Integrals Sample->H1_NMR C13_Check 13C NMR Acquisition (Proton Decoupled) H1_NMR->C13_Check Integrals Correct Decision_C2 Is C2 > 155 ppm? C13_Check->Decision_C2 Decision_C3 Is High-Field Cq (105-115 ppm) present? Decision_C2->Decision_C3 Yes (Alkoxy/Carbonyl) Impurity IMPURITY: Check Pyridone/Hydrolysis Decision_C2->Impurity No (<155 ppm) Valid CONFIRMED: 3-Bromo-5-methyl-2-propoxypyridine Decision_C3->Valid Yes (C3-Br confirmed) Isomer ISOMER DETECTED: Likely 5-Bromo-3-methyl... Decision_C3->Isomer No (Only >118 ppm Cq)

Figure 1: Decision tree for confirming the regiochemistry of 3-Bromo-5-methyl-2-propoxypyridine.

Experimental Protocol for Optimal Resolution

To reproduce the shifts listed above and resolve the critical C3/C5 quaternary carbons:

  • Solvent Choice: Use CDCl₃ (Chloroform-d) standardized with TMS (0.00 ppm).[1]

    • Note: DMSO-d₆ may cause peak broadening due to viscosity and will shift C2/C6 signals by +1–2 ppm due to solvent polarity.[1]

  • Concentration: Prepare a solution of 20–30 mg of compound in 0.6 mL solvent.

  • Acquisition Parameters:

    • Relaxation Delay (d1): Set to 2.0 – 3.0 seconds . The quaternary carbons (C2, C3, C5) have long T1 relaxation times.[1] A short delay will suppress their intensity, leading to "missing peak" errors.[1]

    • Scans (ns): Minimum 512 scans for clear detection of the C3-Br signal, which is often broadened by the bromine quadrupole.

    • Pulse Angle: 30° pulse is recommended for quantitative reliability.

References
  • Substituent Effects in Pyridines

    • Pretsch, E., Bühlmann, P., & Badertscher, M.[1] (2009).[1] Structure Determination of Organic Compounds. Springer. (Standard tables for pyridine substituent additivity).

  • Analogue Data (3-Bromo-2-methoxypyridine)

    • Royal Society of Chemistry. (2017).[1][4] Supporting Information for: Direct arylation of pyridines. Retrieved from [1]

  • Synthesis & Characterization of 2-Alkoxy-3-bromopyridines

    • National Institutes of Health (NIH) PubChem.[1] Spectral Data for 2-methoxy-3-bromo-5-methylpyridine. Retrieved from [1]

  • NMR Solvent Effects

    • Fulmer, G. R., et al.[1] (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [1]

Sources

Validation

HPLC purity standards for CAS 1289096-91-8

This guide provides an in-depth technical comparison of HPLC purity standards for CAS 1289096-91-8 , chemically identified as 3-Bromo-5-methyl-2-propoxypyridine . This molecule is a critical halogenated pyridine building...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of HPLC purity standards for CAS 1289096-91-8 , chemically identified as 3-Bromo-5-methyl-2-propoxypyridine .

This molecule is a critical halogenated pyridine building block, frequently employed in the synthesis of complex pharmaceutical scaffolds via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Its purity is paramount, as impurities at this stage can propagate through subsequent synthetic steps, leading to genotoxic impurities or failed critical quality attributes (CQAs) in the final drug substance.

Part 1: The Comparative Landscape

For a researcher or analytical chemist, "purity" is not a singular metric; it is a function of the standard used to define it. We compare three distinct classes of standards available for CAS 1289096-91-8.

1. The Alternatives
FeatureOption A: Certified Reference Material (CRM) Option B: Secondary (Working) Standard Option C: Reagent/Research Grade
Primary Use GMP Release, Method Validation, Calibration of Secondary Standards.Routine QC testing, In-process control (IPC).Early-stage synthesis, Scouting reactions.
Assay Method Quantitative NMR (qNMR) or Mass Balance (100% - Impurities - Water - Residual Solvents - Ash).HPLC vs. CRM (External Standard Method).HPLC Area % (often uncorrected).
Traceability Traceable to SI units or Pharmacopeial Primary Standards (USP/EP).Traceable to the CRM (Option A).Vendor Certificate of Analysis (CoA) only.
Uncertainty Explicitly calculated (e.g., 99.4% ± 0.3%).Derived from CRM uncertainty + Method precision.Unknown / Not stated.
Risk Profile Low. Defensible in regulatory audits.Medium. Dependent on the stability of the material.High. "98%" could mean 90% potency due to salts/water.
2. Performance Analysis: The "Area %" Trap

The most critical distinction lies in how purity is assigned.

  • Reagent Grade (Option C) often relies on HPLC Area %. This assumes that all components (analyte and impurities) have the same UV Response Factor (RF) and that all impurities are UV-active.

  • CRM (Option A) uses independent orthogonal methods (qNMR, TGA, KF) to determine the absolute content.

Experimental Simulation: Consider a batch of CAS 1289096-91-8 contaminated with 2% (w/w) of its hydrolysis precursor, 3-bromo-5-methyl-2-hydroxypyridine (pyridone form) , and 1% inorganic salts from the workup.

  • HPLC Analysis (254 nm): The pyridine ring of the target molecule absorbs strongly. The impurity (pyridone) might have a lower extinction coefficient at this wavelength. The salts are invisible.

  • Result (Option C): The chromatogram shows the main peak as 99.5% of the total area. The user assumes 99.5% purity.

  • Result (Option A): qNMR detects the proton signals of the impurity and the salts (if using an internal standard). The Mass Balance assay reveals the true potency is 97.0% .

  • Impact: Using Option C leads to a 2.5% stoichiometry error in the next reaction step, potentially causing incomplete conversion or side reactions.

Part 2: Experimental Protocol

To accurately evaluate CAS 1289096-91-8, a generic "scouting gradient" is insufficient. Pyridine derivatives are prone to peak tailing due to interactions with free silanols on the silica backbone.

Optimized HPLC Method

This method is designed to separate the target 3-Bromo-5-methyl-2-propoxypyridine from common synthetic impurities (e.g., des-bromo analogs, hydrolysis products).

  • Instrument: Agilent 1290 Infinity II or Waters H-Class UPLC/HPLC.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

    • Why: The "Plus" series has double end-capping to minimize silanol interactions with the basic pyridine nitrogen.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

    • Mechanism:[1] Low pH protonates the pyridine nitrogen (

      
      ), ensuring it exists as a single ionic species, improving peak symmetry.
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 40°C.

  • Detection: Diode Array Detector (DAD).[2][3]

    • Quantification: 254 nm (Aromatic ring).

    • Impurity ID: 210-400 nm scan.

Gradient Profile:

Time (min)% Mobile Phase BEvent
0.010Equilibration
15.090Linear Gradient
18.090Wash
18.110Re-equilibration
23.010End of Run
Sample Preparation
  • Stock Solution: Weigh 10.0 mg of CAS 1289096-91-8 into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. (Conc: 1.0 mg/mL).

  • Working Standard: Dilute 100 µL of Stock into 900 µL of Mobile Phase A/B (50:50). (Conc: 0.1 mg/mL).[3]

    • Note: Matching the diluent to the initial gradient conditions prevents "solvent shock" and peak distortion.

Part 3: Visualization & Logic

Figure 1: Reference Standard Qualification Workflow

This diagram illustrates the rigorous process required to elevate a material from "Reagent Grade" to a "Certified Reference Material."

G cluster_char Characterization (The 'Certification' Phase) Start Crude Synthesis (CAS 1289096-91-8) Purification Purification (Recrystallization/Prep-HPLC) Start->Purification Homogeneity Homogeneity Testing (HPLC Analysis of multiple vials) Purification->Homogeneity StructID Structure ID (1H-NMR, 13C-NMR, MS, IR) Homogeneity->StructID Pass PurityAssay Purity & Assay Assignment StructID->PurityAssay CoA Generate Certificate of Analysis (Certified Reference Material) PurityAssay->CoA Methods Method A: Mass Balance (100% - Impurities - Water - Residuals) Method B: qNMR (Internal Std) Methods->PurityAssay Input Data

Caption: Workflow for qualifying a Certified Reference Material (CRM). Note the dual-method requirement for Assay assignment.

Figure 2: Decision Tree for Standard Selection

When should you invest in a CRM versus a cheaper Reagent Grade standard?

DecisionTree Start Select Standard for CAS 1289096-91-8 Phase Development Phase? Start->Phase Discovery Early Discovery (Hit-to-Lead) Phase->Discovery Discovery PreClin Pre-Clinical / Tox Phase->PreClin GLP Tox GMP Clinical / GMP Mfg Phase->GMP GMP UseReagent Use Reagent Grade (Area % is sufficient) Discovery->UseReagent Purpose Purpose of Exp? PreClin->Purpose UseCRM MUST Use CRM (Traceable) GMP->UseCRM Quant Quantification (Assay/Potency)? Purpose->Quant Yes ID Identification (Retention Time)? Purpose->ID No UseWorking Use Working Std (Qualified vs CRM) Quant->UseWorking ID->UseReagent

Caption: Decision logic for selecting the appropriate purity grade based on regulatory requirements and experimental intent.

References

  • Teasdale, A., & Elder, D. (2018). Practical Guide to Rational LC-Method Development for the Identification of Impurities in Pharmaceuticals. Wiley.

  • United States Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures.

  • European Medicines Agency (EMA). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • Pauli, G. F., et al. (2014). The Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.

  • ChemicalBook. Product Entry for CAS 1289096-91-8 (3-Bromo-5-methyl-2-propoxypyridine).

Sources

Comparative

A Comparative Guide to the Reference Standard of 3-Bromo-5-methyl-2-propoxypyridine for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of a chemical entity is paramount. This guide provides an in-depth technical comparison of the reference standard for 3-Bromo-5-methyl-2-propoxyp...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the integrity of a chemical entity is paramount. This guide provides an in-depth technical comparison of the reference standard for 3-Bromo-5-methyl-2-propoxypyridine, a key building block in the synthesis of various pharmaceutical agents. As a Senior Application Scientist, my objective is to offer a comprehensive resource that not only outlines the specifications of a high-quality reference standard but also provides the scientific rationale behind the required analytical rigor.

The Critical Role of a Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark for confirming the identity, purity, and potency of a sample.[1][2][3] In drug development, reference standards are indispensable for:

  • Analytical Method Validation: Establishing the accuracy and precision of methods used for quality control.

  • Impurity Profiling: Identifying and quantifying process-related impurities and degradation products.[2]

  • Stability Studies: Assessing the shelf-life and degradation pathways of active pharmaceutical ingredients (APIs) and intermediates.[1]

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies such as the FDA and EMA.[1]

The absence of a well-characterized reference standard can lead to significant delays and increased costs in the drug development pipeline.[2]

Chemical Properties and Synthesis of 3-Bromo-5-methyl-2-propoxypyridine

Chemical Structure:

Chemical Structure of 3-Bromo-5-methyl-2-propoxypyridine

PropertyValue
CAS Number 1289096-91-8
Molecular Formula C9H12BrNO
Molecular Weight 230.10 g/mol
Appearance Typically a solid

The synthesis of 3-Bromo-5-methyl-2-propoxypyridine generally involves the reaction of a corresponding 2-halopyridine with propanol in the presence of a base. A plausible synthetic route is the Williamson ether synthesis, starting from 3-bromo-2-chloro-5-methylpyridine and sodium propoxide.

Comparison of Reference Standards: Primary vs. Secondary

When sourcing a reference standard for 3-Bromo-5-methyl-2-propoxypyridine, it is crucial to understand the distinction between primary and secondary standards.

FeaturePrimary Reference StandardSecondary Reference Standard
Origin Typically sourced from a pharmacopeia (e.g., USP, EP) or a national metrology institute.Prepared in-house or by a third-party vendor and qualified against a primary standard.
Purity Of the highest possible purity and thoroughly characterized.[3]Purity is established relative to the primary standard.
Characterization Extensively characterized to confirm identity, potency, and purity without reference to other standards.[3]Characterization is performed to demonstrate its suitability for its intended use.
Cost Generally more expensive.More cost-effective for routine use.

For novel compounds like 3-Bromo-5-methyl-2-propoxypyridine, a "primary" standard may not be available from a pharmacopeia. In such cases, a well-characterized batch from a reputable supplier, qualified with extensive analytical data, serves as the primary standard.

Analytical Characterization of a 3-Bromo-5-methyl-2-propoxypyridine Reference Standard

A comprehensive Certificate of Analysis (CoA) is the hallmark of a reliable reference standard. Below is a representative CoA detailing the necessary analytical tests and specifications.

Representative Certificate of Analysis
Test Specification Method
Appearance White to off-white solidVisual
Identity (¹H NMR) Conforms to structure¹H NMR Spectroscopy
Purity (HPLC) ≥ 98.0%HPLC-UV
Purity (GC) ≥ 98.0%Gas Chromatography
Residual Solvents To be reportedGC-HS
Water Content ≤ 0.5%Karl Fischer Titration
Loss on Drying ≤ 1.0%TGA
Experimental Protocols

1. Identity Confirmation by ¹H NMR Spectroscopy

  • Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of a compound, confirming the identity of the reference standard.

  • Instrumentation: 400 MHz NMR Spectrometer

  • Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of Deuterated Chloroform (CDCl₃).

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 20 ppm

  • Expected Chemical Shifts (δ) in ppm (Predicted):

    • ~8.0 (s, 1H, pyridine-H6)

    • ~7.5 (s, 1H, pyridine-H4)

    • ~4.2 (t, 2H, -OCH₂-)

    • ~2.3 (s, 3H, -CH₃)

    • ~1.8 (sextet, 2H, -CH₂CH₂CH₃)

    • ~1.0 (t, 3H, -CH₂CH₂CH₃)

2. Purity Determination by High-Performance Liquid Chromatography (HPLC)

  • Rationale: HPLC is a robust technique for separating and quantifying impurities in a sample, thereby determining the purity of the reference standard.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% Phosphoric acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      Time (min) % B
      0 30
      20 80
      25 80
      26 30

      | 30 | 30 |

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 270 nm

    • Injection Volume: 10 µL

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of mobile phase B.

3. Purity and Volatile Impurity Analysis by Gas Chromatography (GC)

  • Rationale: GC is suitable for analyzing volatile organic compounds and can be used as an orthogonal method to HPLC for purity assessment. It is also the primary method for determining residual solvents.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: DB-5, 30 m x 0.25 mm, 0.25 µm

    • Carrier Gas: Helium

    • Inlet Temperature: 250 °C

    • Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min

    • Detector Temperature: 300 °C

  • Sample Preparation: Dissolve ~10 mg of the sample in 1 mL of a suitable solvent (e.g., Dichloromethane).

Potential Impurities and Their Control

A thorough understanding of the synthetic process is crucial for identifying potential impurities. For 3-Bromo-5-methyl-2-propoxypyridine synthesized via Williamson ether synthesis, potential impurities could include:

  • Starting Materials: Unreacted 3-bromo-2-chloro-5-methylpyridine and residual propanol.

  • By-products: Isomeric pyridines formed through side reactions.

  • Degradation Products: Hydrolysis of the propoxy group to a hydroxyl group.

The analytical methods described above should be capable of separating and detecting these potential impurities.

Workflow for Reference Standard Qualification and Comparison

G cluster_0 Reference Standard Sourcing cluster_1 Characterization and Qualification cluster_2 Comparison with Alternatives cluster_3 Finalization Source Source Candidate Material (In-house synthesis or Commercial Vendor) Identity Identity Confirmation (NMR, MS) Source->Identity Purity Purity Assessment (HPLC, GC - Orthogonal Methods) Identity->Purity Impurities Impurity Profile (Residual Solvents, Water Content) Purity->Impurities Alternative Source Alternative Standard (e.g., different vendor, related impurity) Impurities->Alternative SideBySide Side-by-Side Analysis (Co-injection in HPLC, NMR comparison) Alternative->SideBySide CoA Generate Certificate of Analysis (CoA) SideBySide->CoA Release Release as Reference Standard CoA->Release

Workflow for Qualification and Comparison of Reference Standards

Conclusion

The selection and qualification of a reference standard for 3-Bromo-5-methyl-2-propoxypyridine is a critical step in ensuring the quality and reliability of data in drug development. This guide has provided a framework for understanding the essential characteristics of a high-quality reference standard, including its synthesis, analytical characterization, and comparison with alternatives. By adhering to these principles of scientific integrity and analytical rigor, researchers can confidently advance their programs with a solid foundation of chemical quality.

References

  • India: Pyridine (Quality Control) Order, 2020. Chemlinked. [Link]

  • Reference Standards | CDMO - Cambrex. Cambrex. [Link]

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  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates - ChemRxiv. ChemRxiv. [Link]

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science. [Link]

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Reference Standard | Secondary & Primary Standards | CMO - PharmaCompass.com. PharmaCompass. [Link]

  • C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC. National Center for Biotechnology Information. [Link]

  • Reference Standard Preparation & Characterization - Creative Biolabs. Creative Biolabs. [Link]

  • Quality By Design The Importance Of Reference Standards In Drug Development. Pharmaceutical Online. [Link]

  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Synthesis of 2-pyridones - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Pyridine elaboration through organometallic intermediates: regiochemical control and completeness - Chemical Society Reviews (RSC Publishing). Royal Society of Chemistry. [Link]

  • Synthesis of 2-substituted pyridines via a regiospecific alkylation, alkynylation, and arylation of pyridine N-oxides - PubMed. National Center for Biotechnology Information. [Link]

  • Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides | Request PDF - ResearchGate. ResearchGate. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. MDPI. [Link]

  • CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents.
  • (PDF) 2-Bromo-5-methylpyridine - ResearchGate. ResearchGate. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC. National Center for Biotechnology Information. [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica. [Link]

  • Enhancing MRM Experiments in GC/MS/MS Using APGC - LabRulez GCMS. LabRulez. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. [Link]

  • 2-Bromo-3-methyl-5-nitropyridine | C6H5BrN2O2 | CID 5200466 - PubChem. National Center for Biotechnology Information. [Link]

  • Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without U - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine - SciSpace. SciSpace. [Link]

  • Synthesis, Characterization and Antiproliferative Evaluation of Pt(II) and Pd(II) Complexes with a Thiazine-Pyridine Derivative Ligand - MDPI. MDPI. [Link]

  • 3-Bromo-5-methoxy-2-methylpyridine | C7H8BrNO | CID 57347293 - PubChem - NIH. National Center for Biotechnology Information. [Link]

  • Astatech 3-(AMINOMETHYL)-5-BROMO-2-METHYLPYRIDINE; 1G; Purity 95%; MDL-MFCD18255107 - Neta Scientific. Neta Scientific. [Link]

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Validation

Distinguishing 3-Bromo- and 5-Bromopyridine Isomers by NMR: A Senior Application Scientist's Guide

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of isomeric molecules is a cornerstone of chemical analysis. In the realm of heterocyclic chemistry, distinguishi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of isomeric molecules is a cornerstone of chemical analysis. In the realm of heterocyclic chemistry, distinguishing between positional isomers such as 3-bromopyridine and 5-bromopyridine presents a classic challenge that is elegantly solved by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth, technically-grounded comparison of how to differentiate these two isomers, moving beyond simple data reporting to explain the causal relationships behind the observed spectral differences.

The Challenge: Symmetry and Subtle Electronic Effects

At first glance, 3-bromopyridine and 5-bromopyridine (a common synonym for which is 3-bromopyridine, as the 3- and 5-positions are equivalent in pyridine's numbering scheme) might seem difficult to distinguish. However, the position of the bromine atom relative to the nitrogen atom introduces subtle but definitive differences in the electronic environment of the pyridine ring. These differences manifest as distinct patterns in both proton (¹H) and carbon (¹³C) NMR spectra.

¹H NMR Spectroscopy: A Tale of Chemical Shifts and Coupling Constants

The ¹H NMR spectrum is often the first and most informative tool for distinguishing these isomers. The electronegativity of the nitrogen atom and the bromine substituent, combined with the aromatic ring current, dictates the chemical shifts of the four aromatic protons in each molecule.[1][2]

In a typical ¹H NMR experiment, the protons on the pyridine ring will exhibit characteristic chemical shifts and coupling patterns. The protons alpha to the nitrogen (at the C2 and C6 positions) are the most deshielded and appear furthest downfield due to the inductive effect of the nitrogen.[2][3]

3-Bromopyridine: A Less Symmetric Pattern

In 3-bromopyridine, the bromine atom at the 3-position disrupts the symmetry of the molecule. This results in four distinct signals for the four aromatic protons.

  • H2: This proton is adjacent to the electronegative nitrogen and will be the most downfield signal. It will appear as a doublet of doublets due to coupling with H4 and H6.

  • H4: This proton is coupled to H2, H5, and H6. It will likely appear as a complex multiplet.

  • H5: Coupled to H4 and H6, this proton will also be a multiplet.

  • H6: Adjacent to the nitrogen, this proton will be downfield, but generally upfield of H2. It will appear as a doublet of doublets due to coupling with H4 and H5.

5-Bromopyridine (3-Bromopyridine): Exploiting Symmetry

5-Bromopyridine is chemically identical to 3-bromopyridine. Therefore, the discussion of its NMR spectrum is the same as for 3-bromopyridine.

A Note on Nomenclature: It is important to recognize that due to the numbering convention of the pyridine ring, 3-bromopyridine and 5-bromopyridine are the same molecule. The bromine is at a beta-position relative to the nitrogen in both cases.

The Power of Coupling Constants

The magnitude of the proton-proton coupling constants (J-values) provides invaluable structural information.[4] In pyridine systems, typical coupling constants are:

  • ³J (ortho coupling): ~4-6 Hz

  • ⁴J (meta coupling): ~1-3 Hz

  • ⁵J (para coupling): ~0-1 Hz

By carefully analyzing the splitting patterns and measuring the coupling constants, one can piece together the connectivity of the protons and confirm the substitution pattern. For example, in 3-bromopyridine, the coupling between H2 and H4 (a meta-coupling) will be smaller than the coupling between H4 and H5 (an ortho-coupling).[5]

¹³C NMR Spectroscopy: A Clearer Picture of the Carbon Skeleton

While ¹H NMR is often sufficient, ¹³C NMR provides complementary and often more straightforward data for distinguishing isomers. In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak.[6]

3-Bromopyridine: Five Distinct Carbon Environments

Due to its lack of symmetry, 3-bromopyridine will exhibit five distinct signals in its ¹³C NMR spectrum, one for each carbon atom in the pyridine ring. The carbon directly attached to the bromine (C3) will be significantly influenced by the "heavy atom effect" of bromine, which can sometimes make its chemical shift prediction less straightforward.[7] However, the relative positions of the other carbons are predictable based on their proximity to the nitrogen and bromine.

Carbon PositionExpected Chemical Shift Range (ppm)
C2147-151
C3118-122
C4135-139
C5122-126
C6147-151

Note: These are approximate ranges and can vary depending on the solvent and other experimental conditions.

The key takeaway is the presence of five distinct signals, confirming the C5H4BrN formula and the lack of symmetry.

Advanced NMR Techniques for Unambiguous Confirmation

For complex cases or when absolute certainty is required, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy)

A ¹H-¹H COSY experiment reveals which protons are coupled to each other. In the case of 3-bromopyridine, cross-peaks will be observed between:

  • H2 and H4

  • H4 and H5

  • H5 and H6

This provides a visual map of the proton connectivity, confirming the assignments made from the 1D spectrum.

HSQC (Heteronuclear Single Quantum Coherence)

An HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of each proton and its corresponding carbon, providing a powerful tool for complete structural elucidation.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment takes this a step further by showing correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as C3 in 3-bromopyridine. For instance, H2 and H4 will show correlations to C3, definitively placing the bromine atom at that position.

NOE (Nuclear Overhauser Effect) Spectroscopy

NOE experiments detect protons that are close in space, rather than through bonds.[8][9][10] For a relatively rigid molecule like 3-bromopyridine, a 1D or 2D NOESY experiment can provide confirmatory evidence. For example, irradiation of the H2 proton should show an NOE to the H4 proton, as they are spatially proximate.[11][12]

Experimental Protocols

Sample Preparation:

  • Accurately weigh 5-10 mg of the bromopyridine isomer for ¹H NMR analysis or 20-30 mg for ¹³C NMR analysis.[13]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

  • Gently vortex the vial to ensure complete dissolution.

  • Transfer the solution to a 5 mm NMR tube using a clean Pasteur pipette.

1D ¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher for better resolution.

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: Sufficient to cover the aromatic region (e.g., 0-10 ppm).

1D ¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 or more, due to the low natural abundance and sensitivity of ¹³C.[6]

  • Relaxation Delay (d1): 2-5 seconds.

  • Spectral Width: 0-200 ppm.

2D NMR Acquisition (COSY, HSQC, HMBC, NOESY):

Standard pulse programs available on modern NMR spectrometers should be used. The specific parameters (e.g., number of increments, mixing times for NOESY) should be optimized based on the instrument and the specific sample.

Data Visualization

To illustrate the key differences, the following diagrams and tables are provided.

G cluster_3bromo 3-Bromopyridine 3N N 3C2 C2 3C3 C3 3C4 C4 3C5 C5 3C6 C6 3Br Br 3H2 H 3H4 H 3H5 H 3H6 H

Caption: Molecular structure and key ¹H-¹H couplings in 3-bromopyridine.

G cluster_workflow NMR Workflow for Isomer Differentiation Sample Bromopyridine Isomer 1H_NMR 1D ¹H NMR 13C_NMR 1D ¹³C NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) Analysis Analyze Chemical Shifts, Coupling Constants, and Correlations Structure Unambiguous Structure Elucidation

Caption: Experimental workflow for distinguishing bromopyridine isomers.

Conclusion

The differentiation of 3-bromopyridine from other potential isomers (though in this case, 3- and 5- are identical) is a clear demonstration of the power of NMR spectroscopy. By systematically analyzing the chemical shifts, coupling constants, and through-bond and through-space correlations, a complete and unambiguous structural assignment can be made. While 1D ¹H and ¹³C NMR are often sufficient, the application of 2D techniques like COSY, HSQC, HMBC, and NOESY provides an irrefutable level of evidence, upholding the rigorous standards required in research and development. This comprehensive approach ensures the scientific integrity of the data and the confident progression of synthetic and medicinal chemistry projects.

References

  • Stenutz, R. NMR chemical shift prediction of pyridines. (n.d.). Retrieved from [Link]

  • Tony St John. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NOE Data of 12 ((D 5 )pyridine, ‡ 248), pulse sequence: DPFGSE-NOE. Retrieved from [Link]

  • PMC. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Retrieved from [Link]

  • Chegg.com. (2020). Assign the 90 MHz 1H NMR spectrum of 3-bromopyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Retrieved from [Link]

  • Decatur, J. (2018). NOE Experiments on the Bruker 400 and 500. Retrieved from [Link]

  • ACS Publications. (2017). Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines. Inorganic Chemistry. Retrieved from [Link]

  • AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. Retrieved from [Link]

  • Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear Overhauser effect. Retrieved from [Link]

  • JEOL. (n.d.). Basics of NOE/NOESY: Causes and Solutions When NOE Is Not Detected. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Proton NMR signals and rings. Retrieved from [Link]

  • nmrdb.org. (n.d.). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE). Retrieved from [Link]

  • Coupling constants for 1H and 13C NMR. (n.d.). Retrieved from [Link]

  • Oregon State University. (n.d.). Analyzing Coupling Constants. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Bromopyridine. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 13 - 13C NMR Spectroscopy. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Retrieved from [Link]

  • Heterocyclic Letters. (2021). Vol. 11, No.3, 447-452. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 5.7: 13C-NMR Spectroscopy. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromopyridine. Retrieved from [Link]

  • MDPI. (2023). Structure, Vibrational Spectra, and Cryogenic Matrix Photochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. Molecules, 28(4), 1681. Retrieved from [Link]

  • Coating additives. (2023). SDBS, Sodium Dodecylbenzene Sulfonate Surfactant. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-13 C HMBC NMR spectrum of pseudopyronine B (4); insert show details of the 160 ppm region. Retrieved from [Link]

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Comparative

The Critical Role of Elemental Analysis: Beyond the Formula

An In-Depth Technical Guide to the Elemental and Structural Analysis of C9H12BrNO Isomers For researchers, scientists, and drug development professionals, the precise characterization of a novel chemical entity is a corn...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Elemental and Structural Analysis of C9H12BrNO Isomers

For researchers, scientists, and drug development professionals, the precise characterization of a novel chemical entity is a cornerstone of reproducible and reliable research. The molecular formula C9H12BrNO represents a compound with several potential isomers, each of which could exhibit distinct biological and chemical properties. This guide provides a comprehensive comparison of analytical techniques for the elemental and structural elucidation of C9H12BrNO, grounded in established scientific principles and experimental best practices.

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound.[1] For a molecule like C9H12BrNO, it provides the mass percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Bromine (Br). This quantitative data is one of the first and most critical checkpoints to confirm the identity and purity of a sample.[1][2] The most common method for determining C, H, and N content is combustion analysis.[1]

Theoretical Elemental Composition of C9H12BrNO

Before any experimental analysis, the theoretical elemental composition must be calculated based on the molecular formula and atomic weights of the constituent elements.

Molecular Weight: 230.11 g/mol

ElementAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
Carbon (C)12.0119108.09946.97
Hydrogen (H)1.0081212.0965.26
Bromine (Br)79.904179.90434.72
Nitrogen (N)14.007114.0076.09
Oxygen (O)15.999115.9996.95
Total 230.105 100.00

In practice, many scientific journals require the experimental values for C, H, and N to be within ±0.4% of the calculated theoretical values to be considered acceptable evidence of purity.[2]

Combustion Analysis: The Gold Standard for CHN Determination

Combustion analysis is a robust and widely used technique for determining the elemental composition of organic compounds.[1] Modern automated CHNS analyzers have streamlined this process, offering high precision and accuracy.[3]

Experimental Protocol: CHN Analysis via Combustion
  • Sample Preparation: A small, accurately weighed amount of the C9H12BrNO sample (typically 1-3 mg) is placed in a tin or silver capsule.

  • Combustion: The sample is introduced into a high-temperature furnace (around 900-1000 °C) with a stream of pure oxygen. This process leads to the complete combustion of the sample.

  • Reduction and Gas Separation: The combustion products (CO2, H2O, NOx, and other oxides) are passed through a reduction chamber containing copper to convert NOx to N2. The resulting mixture of CO2, H2O, and N2 is then separated using a chromatographic column.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas. The detector's response is proportional to the amount of each element in the original sample.

  • Data Analysis: The instrument's software calculates the percentage of C, H, and N in the sample based on the detector's signals and the initial sample weight.

Workflow for CHN elemental analysis by combustion.

Beyond Elemental Analysis: The Challenge of Isomerism

While elemental analysis confirms the empirical formula, it cannot distinguish between isomers. For C9H12BrNO, several positional isomers are possible, such as 2-bromo-4,5-dimethoxybenzylamine and 4-bromo-2,5-dimethoxyphenethylamine (2C-B).[4][5] Distinguishing between these requires complementary spectroscopic and spectrometric techniques.

Comparison of Analytical Techniques for C9H12BrNO Characterization
TechniqueInformation ProvidedAdvantagesLimitations
Elemental Analysis Percentage composition of C, H, N, Br, O.Confirms empirical formula and purity.[1]Does not provide structural information or distinguish between isomers.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity; High-Resolution MS (HRMS) can confirm the molecular formula with high accuracy.[2]Fragmentation patterns of isomers can be very similar, making differentiation challenging.[6]
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C-Br, C=O, N-H).Provides information about the types of chemical bonds present.[7]Can be difficult to definitively assign specific substitution patterns on the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Chemical environment of hydrogen and carbon atoms.Provides detailed structural information, including connectivity and spatial relationships between atoms, crucial for unambiguous isomer assignment.[5][8]Requires a larger sample amount compared to MS; analysis can be complex.
Gas Chromatography (GC) Separation of volatile compounds.Can separate different isomers if they have different boiling points or interactions with the stationary phase.[6]Requires the compound to be volatile and thermally stable.
Integrated Analytical Approach

A robust characterization of a specific C9H12BrNO isomer involves an integrated approach, where the data from multiple techniques are synthesized to build a complete picture.

Integrated_Analysis_Strategy Start Synthesized C9H12BrNO EA Elemental Analysis (%C, %H, %N) Start->EA Confirm Empirical Formula MS Mass Spectrometry (Molecular Weight) Start->MS Confirm Molecular Formula IR IR Spectroscopy (Functional Groups) MS->IR Identify Functional Groups NMR NMR Spectroscopy (¹H, ¹³C) IR->NMR Elucidate Connectivity Structure Definitive Structure of C9H12BrNO Isomer NMR->Structure Confirm Isomeric Structure

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-5-methyl-2-propoxypyridine

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 3-Bromo-5-methyl-2-propoxypyridine. As a substituted pyridine, this compound requires specialized disposal procedures to en...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 3-Bromo-5-methyl-2-propoxypyridine. As a substituted pyridine, this compound requires specialized disposal procedures to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural instructions but also the scientific rationale behind them.

Hazard Profile and Rationale for Specialized Disposal

3-Bromo-5-methyl-2-propoxypyridine is a halogenated organic compound. Its chemical structure—featuring a bromine atom on a pyridine ring—is key to understanding its hazard profile and disposal requirements. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its properties from structurally similar brominated pyridines.

The primary concerns are:

  • Toxicity: Similar compounds are harmful if swallowed and can cause serious skin and eye irritation or damage.[1][2][3]

  • Environmental Persistence: Halogenated organic compounds can persist in the environment, and their improper disposal can lead to contamination of soil and groundwater.[4]

  • Regulatory Classification: Pyridine and its derivatives are often classified as hazardous waste by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[5][6] For instance, pyridine is an F-listed spent solvent waste (F005), indicating its regulation as a hazardous material.[6]

Therefore, this compound must not be disposed of down the drain or in regular trash.[7][8] The required method of disposal is through a designated hazardous waste management program, typically involving high-temperature incineration.[5]

Core Principles of Chemical Waste Management

Effective management of 3-Bromo-5-methyl-2-propoxypyridine waste is grounded in three core principles: Segregation, Containment, and Communication.

  • Segregation: This is the most critical step. As a halogenated organic compound, it must be kept separate from non-halogenated organic waste.[9][10] Mixing these waste streams can significantly increase disposal costs and complicate the incineration process.[11] Furthermore, always segregate incompatible wastes, such as keeping acids separate from bases and oxidizers away from flammable liquids.[12]

  • Containment: Waste must be stored in appropriate, secure containers. The container must be chemically compatible with the substance and be in good condition, free of leaks or cracks.[13][14] The best initial container is often the original product container.[13]

  • Communication (Labeling): Clear and accurate labeling is a regulatory requirement and essential for safety. Every waste container must be labeled as soon as the first drop of waste is added.[4][15] This prevents the generation of dangerous "unknown" waste.

Standard Operating Procedure (SOP) for Disposal

This section provides a step-by-step protocol for collecting and disposing of 3-Bromo-5-methyl-2-propoxypyridine waste.

Required Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is worn:

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or goggles.Protects against splashes and eye irritation.[2][3]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and potential irritation.[1][8]
Body Protection Standard laboratory coat.Protects skin and clothing from contamination.[8]
Respiratory Use in a well-ventilated area or chemical fume hood.Minimizes inhalation of any vapors.[1][8]
Waste Collection and Segregation Protocol
  • Designate a Waste Container: Select a clean, dry container made of a compatible material (e.g., the original polyethylene or polypropylene container) with a secure, tight-fitting lid.[1][13]

  • Label the Container: Before adding any waste, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.[7] The label must include:

    • The words "Hazardous Waste".[15]

    • The full chemical name: "Waste 3-Bromo-5-methyl-2-propoxypyridine". Do not use abbreviations.[10]

    • An indication of the hazards (e.g., Toxic, Irritant).

    • The date accumulation started.

  • Segregate the Waste Stream:

    • Pour liquid waste carefully into the designated "Halogenated Organic Waste" container.[8][9]

    • DO NOT mix with non-halogenated solvents (like acetone, ethanol, hexanes), strong acids, bases, or oxidizers.[11][12]

  • Manage Solid Waste: Dispose of contaminated items such as gloves, weigh boats, or absorbent pads as solid hazardous waste. Place them in a separate, clearly labeled, and sealed container or bag designated for solid halogenated waste.

  • Keep Containers Closed: The waste container must be kept tightly closed at all times, except when you are actively adding waste.[7][15] This prevents the release of vapors and potential spills.

Storage and Disposal Workflow

The following diagram illustrates the decision-making process for managing the waste from generation to pickup.

G Workflow for Disposal of 3-Bromo-5-methyl-2-propoxypyridine A Waste Generated (Pure compound, solution, or contaminated material) B Is this a Halogenated Organic Waste? A->B C YES: Segregate into 'HALOGENATED WASTE' Stream B->C True D NO: Segregate into appropriate non-halogenated stream (Consult EHS) B->D False E Select Compatible Container (e.g., Original Bottle) C->E F Label Container with 'Hazardous Waste' & Full Chemical Name BEFORE adding waste E->F G Add waste to container. Keep container closed when not in use. F->G H Store in designated Satellite Accumulation Area (SAA) G->H I Is container >90% full or nearing accumulation time limit? H->I J Submit Waste Pickup Request to EHS I->J Yes K Continue Accumulation I->K No

Caption: Disposal decision workflow for 3-Bromo-5-methyl-2-propoxypyridine.

Arranging for Final Disposal
  • Storage: Store the sealed waste container in a designated, secondary containment unit within your laboratory's Satellite Accumulation Area (SAA).[14][15] This area must be under the control of laboratory personnel.

  • Request Pickup: Once the container is nearly full (approximately 90%) or approaches your institution's time limit for accumulation (e.g., 9 months), submit a chemical waste pickup request to your EHS office.[7][15] Do not overfill containers.

Emergency Procedures: Spills and Exposure

Immediate and correct action is vital in the event of a spill or personal exposure.

Spill Management

For small, manageable spills within a chemical fume hood:

  • Alert Personnel: Notify others in the immediate area.

  • Contain the Spill: Use an inert absorbent material like vermiculite, sand, or earth to contain the spill.[1] Do not use combustible materials like paper towels.

  • Collect Debris: Carefully sweep or wipe up the absorbed material.

  • Package as Waste: Place all contaminated cleanup materials into a sealed, properly labeled container for disposal as halogenated hazardous waste.[7][13]

  • Decontaminate: Clean the spill area thoroughly.

For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's EHS or emergency response team.[10]

Personal Exposure Protocol
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation persists.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

References

  • University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research Compliance and Training.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Stanford University. (n.d.). Laboratory Chemical Waste Guidelines. Environmental Health & Safety.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Benchchem. (n.d.). Proper Disposal Procedures for Halogenated Solvents (Hal-HS).
  • Bucknell University. (n.d.). Hazardous Waste Segregation.
  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Cornell University EHS. (n.d.). 7.2 Organic Solvents.
  • Apollo Scientific. (2023, June 29). Safety Data Sheet: 3-Bromo-5-methylpyridine.
  • TCI America. (2018, July 6). Safety Data Sheet: 2-Bromo-5-methylpyridine.
  • Fisher Scientific. (2025, December 26). Safety Data Sheet: 3-Bromo-5-fluoro-2-methoxypyridine.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine: Production, Import, Use, and Disposal.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • Fisher Scientific. (2025, December 26). Safety Data Sheet: 3-Amino-5-bromo-2-methylpyridine.

Sources

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